EPZ011989
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFINGFCBFHOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of EPZ011989 in B-Cell Lymphoma: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EPZ011989 is a potent, orally bioavailable small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). In B-cell lymphomas, particularly those originating from the germinal center B-cell (GCB) subtype, EZH2 is frequently overexpressed or harbors gain-of-function mutations. These alterations lead to aberrant epigenetic silencing of tumor suppressor genes, driving lymphoma proliferation and survival. This compound selectively targets EZH2, leading to a reduction in the repressive histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) mark, reactivation of silenced genes, and subsequent anti-tumor effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound in B-cell lymphoma, including its biochemical and cellular activity, detailed experimental protocols, and the underlying signaling pathways.
Introduction: EZH2 as a Therapeutic Target in B-Cell Lymphoma
The enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2)[1][2]. This complex plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin[1][2][3]. In normal germinal center (GC) B-cells, EZH2 is highly expressed and essential for their rapid proliferation and the suppression of differentiation programs[1][4].
In a significant subset of B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), EZH2 is a key oncogenic driver[1][5][6]. This is often due to somatic gain-of-function mutations, most commonly at tyrosine 641 (Y641), which "supercharge" the enzyme's methyltransferase activity, or through overexpression of the wild-type protein[5][7]. This enhanced EZH2 activity leads to increased H3K27me3 levels, resulting in the silencing of critical tumor suppressor genes that control cell cycle checkpoints and B-cell differentiation[1][4][5]. By locking B-cells in a proliferative, undifferentiated state, aberrant EZH2 activity contributes significantly to lymphomagenesis[1][2][4]. The dependence of these lymphomas on EZH2 activity presents a clear therapeutic vulnerability.
This compound: A Potent and Selective EZH2 Inhibitor
This compound is an orally bioavailable small molecule designed to be a potent and highly selective inhibitor of EZH2[8][9]. It acts by competing with the cofactor S-adenosyl-methionine (SAM) for binding to the catalytic SET domain of EZH2, thereby preventing the transfer of a methyl group to H3K27[10].
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of both wild-type and mutant EZH2[8]. Its high selectivity for EZH2 over other histone methyltransferases, including the closely related EZH1, minimizes off-target effects[8]. In cellular assays, this compound effectively reduces global H3K27me3 levels in B-cell lymphoma cell lines, leading to a dose-dependent inhibition of cell proliferation[8].
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Enzyme | Reference |
| Ki (EZH2, mutant & wild-type) | <3 nM | Cell-free assay | [8] |
| Ki (EZH1) | 103 nM | Cell-free assay | [5] |
| Selectivity (EZH2 vs. EZH1) | >15-fold | Cell-free assay | [8] |
| Selectivity (EZH2 vs. 20 other HMTs) | >3000-fold | Cell-free assay | [8] |
| IC50 (Cellular H3K27me3 reduction) | <100 nM | WSU-DLCL2 (Y641F mutant) | [8] |
| Lowest Cytotoxic Concentration (LCC) | 208 nM | WSU-DLCL2 (Y641F mutant) | [11][12] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the reversal of the oncogenic effects of aberrant EZH2 activity. By inhibiting EZH2, this compound decreases H3K27me3 levels at the promoter regions of target genes, leading to their transcriptional reactivation. These re-expressed genes often function as tumor suppressors, inducing cell cycle arrest, differentiation, and apoptosis.
References
- 1. This compound, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vivo (1)H MRS of WSU-DLCL2 human non-Hodgkin's lymphoma xenografts: response to rituximab and rituximab plus CHOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo evaluation of the EZH2 inhibitor (this compound) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to EPZ011989's Role in H3K27 Methylation
Executive Summary
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a critical epigenetic regulator responsible for methylating histone H3 at lysine (B10760008) 27 (H3K27). This methylation, particularly trimethylation (H3K27me3), leads to transcriptional repression and is fundamental in processes like stem cell maintenance and differentiation. In various cancers, including B-cell lymphomas, dysregulation of EZH2 through overexpression or gain-of-function mutations results in aberrant gene silencing, promoting oncogenesis. This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2. It competitively blocks the S-adenosyl-L-methionine (SAM) binding site, thereby inhibiting EZH2's methyltransferase activity. This leads to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent apoptosis and proliferation arrest in EZH2-dependent cancer cells. This document provides a comprehensive technical overview of this compound, its mechanism of action, associated quantitative data, and detailed experimental protocols.
Mechanism of Action: Inhibition of the PRC2 Complex
EZH2 functions as the enzymatic core of the PRC2 complex, which also includes essential subunits like EED, SUZ12, and RBBP4/7. The primary role of this complex is to catalyze the transfer of a methyl group from the cofactor SAM to the lysine 27 residue of histone H3. This process can result in mono-, di-, or tri-methylation of H3K27 (H3K27me1/2/3). H3K27me3 is a hallmark of transcriptionally silent chromatin, facilitating the recruitment of other repressive complexes like PRC1 to maintain gene silencing.
This compound exerts its function by directly targeting the catalytic activity of EZH2. As a SAM-competitive inhibitor, it binds to the enzyme's active site, preventing the binding of the methyl-donor SAM and thereby halting the methylation of H3K27. This inhibition is highly specific, demonstrating a significant selectivity window against other histone methyltransferases (HMTs), including the closely related EZH1. The reduction in H3K27me3 levels leads to a more open chromatin state at target gene promoters, allowing for the potential re-expression of previously silenced genes.
Caption: EZH2/PRC2 signaling and this compound's inhibitory mechanism.
Quantitative Data Summary
This compound has been extensively characterized through biochemical and cellular assays to determine its potency, selectivity, and cellular efficacy. The key quantitative metrics are summarized below.
Table 1: Biochemical Potency and Selectivity of this compound
| Parameter | Target | Value | Notes |
| Ki | Wild-Type EZH2 | <3 nM | Equipotently inhibits both wild-type and mutant EZH2. |
| Y646 Mutant EZH2 | <3 nM | ||
| Selectivity | EZH1 | >15-fold vs. EZH2 | Demonstrates high selectivity against the closely related EZH1. |
| Other HMTs (20 tested) | >3000-fold vs. EZH2 | Highly selective against a broad panel of other histone methyltransferases. |
Table 2: Cellular Activity and In Vivo Parameters of this compound
| Parameter | Cell Line / Model | Value | Notes |
| Cellular H3K27me3 IC50 | WSU-DLCL2 (Lymphoma) | 94 nM | Concentration for 50% reduction of H3K27 trimethylation in cells. |
| Lowest Cytotoxic Conc. (LCC) | WSU-DLCL2 (Lymphoma) | 208 nM | Average lowest concentration showing cytotoxicity in an 11-day assay. |
| In Vivo Efficacy | Mouse Xenograft (Lymphoma) | Significant tumor growth inhibition | Demonstrates robust anti-tumor activity in preclinical models. |
| In Vivo Dosing (Mouse) | Oral (BID) | 250-500 mg/kg | Doses provided plasma coverage over the LCC for approximately 8 hours. |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of this compound.
Biochemical EZH2 Inhibition Assay (Radioactive)
This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of compounds like this compound.
-
Objective: To determine the Ki of this compound against the EZH2 enzyme.
-
Materials:
-
Recombinant human 5-component PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2).
-
Biotinylated histone H3 (1-25) peptide substrate.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
This compound serially diluted in DMSO.
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF.
-
Streptavidin-coated FlashPlate.
-
Stop Solution: 500 µM unlabeled SAM.
-
Scintillation counter.
-
-
Procedure:
-
Prepare reaction mixtures in a 96-well plate by combining the PRC2 complex, H3 peptide substrate, and assay buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Stop the reaction by adding an excess of cold SAM.
-
Transfer the reaction mixture to a streptavidin-coated FlashPlate and incubate for 30 minutes to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Data are plotted as percent inhibition versus inhibitor concentration, and IC50 values are calculated. Ki values are then determined using the Cheng-Prusoff equation, requiring IC50 values determined at multiple SAM concentrations.
-
Cellular H3K27me3 AlphaLISA Assay
This is a high-throughput, homogeneous assay to measure the levels of H3K27me3 in cells following inhibitor treatment.
-
Objective: To determine the cellular IC50 of this compound for H3K27me3 reduction.
-
Materials:
-
WSU-DLCL2 cells (or other relevant cell line).
-
This compound serially diluted in DMSO.
-
AlphaLISA® Histone Extraction Buffer and Detection Kit components (including biotinylated anti-Histone H3 antibody, AlphaLISA acceptor beads conjugated to an anti-H3K27me3 antibody, and streptavidin-conjugated donor beads).
-
384-well ProxiPlate.
-
EnVision® plate reader.
-
-
Procedure:
-
Seed WSU-DLCL2 cells in a 96-well culture plate and allow them to adhere or stabilize overnight.
-
Treat cells with a serial dilution of this compound or DMSO vehicle for 72-96 hours.
-
Lyse the cells using the AlphaLISA Histone Extraction Buffer according to the manufacturer's protocol.
-
Transfer a small volume of the histone extract (lysate) to a 384-well ProxiPlate.
-
Add the AlphaLISA detection reagents (acceptor beads and biotinylated antibody) and incubate.
-
Add the streptavidin-donor beads and incubate in the dark.
-
Read the plate on an EnVision reader capable of AlphaScreen® detection. The signal generated is proportional to the amount of H3K27me3.
-
Calculate IC50 values by fitting the dose-response curve using a four-parameter logistic equation.
-
Caption: Workflow for cellular H3K27me3 quantification assays.
Cell Proliferation Assay
This long-term assay assesses the impact of EZH2 inhibition on the proliferation and viability of cancer cells.
-
Objective: To determine the cytotoxic or cytostatic effect of this compound.
-
Materials:
-
WSU-DLCL2 cells.
-
This compound serially diluted in DMSO.
-
96-well cell culture plates.
-
Guava® ViaCount® reagent or similar viability dye (e.g., Trypan Blue).
-
Flow cytometer or automated cell counter.
-
-
Procedure:
-
Plate exponentially growing WSU-DLCL2 cells in triplicate in 96-well plates at a low density.
-
Add increasing concentrations of this compound or DMSO vehicle.
-
Incubate the cells for an extended period (e.g., 11 days), refreshing the media and compound every 3-4 days.
-
At each time point (e.g., day 0, 4, 7, 11), determine the viable cell number using the Guava ViaCount assay or equivalent method.
-
Plot cell proliferation curves over time for each concentration.
-
The Lowest Cytotoxic Concentration (LCC) is determined as the lowest concentration that shows a significant reduction in cell proliferation compared to the vehicle control at the final time point.
-
Logical Framework of this compound's Antitumor Activity
The antitumor effects of this compound in EZH2-dependent cancers follow a clear, sequential mechanism. The inhibition of the EZH2 enzyme is the initiating event that triggers a cascade of cellular changes, ultimately leading to therapeutic benefit in preclinical models.
Caption: Logical cascade of this compound's antitumor mechanism of action.
Conclusion
This compound is a well-characterized chemical probe and a potent preclinical candidate that specifically targets the enzymatic activity of EZH2. By inhibiting H3K27 methylation, it effectively reverses the oncogenic gene silencing program in EZH2-dependent malignancies. The robust in vitro and in vivo data, supported by detailed and reproducible experimental protocols, establish this compound as a critical tool for investigating the biology of PRC2 and as a promising therapeutic agent for cancers driven by aberrant EZH2 activity.
The Discovery and Preclinical Development of EPZ011989: A Potent and Selective EZH2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ011989 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly non-Hodgkin lymphoma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological context and development workflow.
Introduction
The epigenetic landscape is a dynamic regulator of gene expression, and its dysregulation is a hallmark of cancer. Histone methyltransferases (HMTs) are key enzymes in this process, and their aberrant activity can lead to the silencing of tumor suppressor genes and the activation of oncogenic pathways. EZH2, a core component of the PRC2 complex, has emerged as a compelling therapeutic target due to its frequent overexpression and gain-of-function mutations in various malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma.[1][2]
This compound was developed as a highly specific inhibitor of EZH2 to investigate the therapeutic potential of targeting this enzyme.[3][4][5][6][7][8] This document details the preclinical data and methodologies that have characterized this compound as a valuable chemical probe and a precursor to clinically investigated EZH2 inhibitors.
Mechanism of Action
This compound is an S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2.[5] By binding to the SAM-binding pocket of the EZH2 SET domain, it prevents the transfer of a methyl group from SAM to its histone H3 substrate at lysine 27. This leads to a global reduction in H3K27me3 levels, reactivation of PRC2 target genes, and subsequent inhibition of cancer cell proliferation.[1][5]
The EZH2 Signaling Pathway
EZH2 functions as the catalytic core of the PRC2 complex, which also includes the core subunits Embryonic Ectoderm Development (EED) and Suppressor of Zeste 12 (SUZ12). The complex is recruited to specific chromatin regions where EZH2 catalyzes the mono-, di-, and trimethylation of H3K27. H3K27me3 serves as a docking site for the Polycomb Repressive Complex 1 (PRC1), which further mediates chromatin compaction and gene silencing.
Quantitative Data Summary
The preclinical profile of this compound is characterized by its high potency, selectivity, and favorable pharmacokinetic properties. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Enzyme | Assay Type | Reference |
| Ki (EZH2 WT) | <3 nM | Wild-Type EZH2 | Biochemical Assay | [3][9] |
| Ki (EZH2 Y646F) | <3 nM | Mutant EZH2 | Biochemical Assay | [3] |
| IC50 (EZH2) | 6 nM | EZH2 | ELISA-based protein substrate methylation | [10] |
| IC50 (H3K27me3) | 94 ± 48 nM | WSU-DLCL2 | Cellular Methyl Mark Reduction (ELISA) | [3][9] |
| Selectivity | >15-fold vs EZH1 | EZH1 | Biochemical Assay | [3] |
| Selectivity | >3000-fold vs 20 other HMTs | Various HMTs | Biochemical Assay | [3] |
| LCC | 208 ± 75 nM | WSU-DLCL2 | Cell Proliferation Assay | [9] |
Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Units | Reference |
| Human Liver Microsome Clearance | Human | 6 ± 0.5 | mL/min/kg | [3] |
| Rat Liver Microsome Clearance | Rat | <10 | mL/min/kg | [3] |
| Mouse Liver Microsome Clearance | Mouse | <10 | mL/min/kg | [3] |
| Human Plasma Protein Binding | Human | 97 ± 3 | % bound | [3] |
| Rat Plasma Protein Binding | Rat | 91 ± 6 | % bound | [3] |
| Mouse Plasma Protein Binding | Mouse | 80 ± 11 | % bound | [3] |
| Oral Bioavailability | Rat | Good | - | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted during the preclinical evaluation of this compound.
EZH2 Biochemical Inhibition Assay
This protocol describes a representative method for determining the in vitro potency of this compound against the EZH2 enzyme.
Objective: To determine the Ki of this compound for wild-type and mutant EZH2.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2)
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the PRC2 complex, biotinylated H3 peptide, and this compound in the assay buffer.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding an excess of cold, non-radiolabeled SAM.
-
Add streptavidin-coated SPA beads to capture the biotinylated H3 peptide.
-
Incubate to allow for bead settling.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Cellular H3K27me3 Inhibition Assay (ELISA)
This protocol outlines a method to quantify the reduction of H3K27me3 levels in cells treated with this compound.
Objective: To determine the cellular IC50 of this compound for H3K27me3 inhibition.
Materials:
-
WSU-DLCL2 cells
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
This compound
-
Cell lysis buffer
-
Histone extraction kit
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Microplate reader
Procedure:
-
Seed WSU-DLCL2 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Lyse the cells and extract histones according to the manufacturer's protocol.
-
Coat a high-binding microplate with the extracted histones.
-
Block non-specific binding sites.
-
Incubate with primary antibodies against H3K27me3 or total H3.
-
Wash the plate and incubate with an HRP-conjugated secondary antibody.
-
Add TMB substrate and stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the H3K27me3 signal to the total H3 signal for each treatment condition.
-
Calculate the percent inhibition of H3K27me3 and determine the IC50 value.[3][11]
Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of cancer cell lines.
Objective: To determine the Lowest Cytotoxic Concentration (LCC) of this compound.
Materials:
-
WSU-DLCL2 cells
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multi-well plates
-
Luminometer
Procedure:
-
Seed WSU-DLCL2 cells in 96-well plates at a low density.
-
Treat the cells with a range of this compound concentrations.
-
Incubate the plates for an extended period (e.g., 11 days), refreshing the medium and compound every 3-4 days.[9]
-
At the end of the incubation period, add the cell viability reagent to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Plot the cell viability against the compound concentration to determine the LCC, the lowest concentration that inhibits cell proliferation.
In Vivo Xenograft Model
This protocol provides a general outline for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Objective: To assess the anti-tumor activity of orally administered this compound.
Materials:
-
Immunocompromised mice (e.g., SCID mice)
-
Matrigel
-
This compound formulation (e.g., in 0.5% methylcellulose (B11928114) and 0.1% Tween-80)[3]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant KARPAS-422 cells mixed with Matrigel into the flank of SCID mice.[12]
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound orally at specified doses (e.g., 250 and 500 mg/kg, twice daily) for a defined period (e.g., 21 days).[3]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., H3K27me3 levels).
-
Analyze the tumor growth inhibition data to assess the efficacy of this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the discovery and preclinical development of an EZH2 inhibitor like this compound.
Conclusion
This compound has been instrumental as a chemical probe for elucidating the biological roles of EZH2 and for validating it as a therapeutic target in oncology. Its high potency, selectivity, and oral bioavailability, coupled with demonstrated anti-tumor activity in preclinical models, have paved the way for the development of clinically advanced EZH2 inhibitors. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field of epigenetics and drug discovery, facilitating further investigation into the therapeutic potential of targeting EZH2 in cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
EPZ011989: A Comprehensive Technical Guide to a Potent and Selective EZH2 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of EPZ011989, a highly potent and selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). This compound serves as a valuable chemical probe for elucidating the biological functions of EZH2 in both normal physiology and various disease states, particularly in oncology. This document details its mechanism of action, biochemical and cellular activity, selectivity, pharmacokinetic properties, and in vivo efficacy, supplemented with detailed experimental protocols and pathway visualizations.
Introduction to this compound
This compound is an orally bioavailable small molecule that potently and selectively inhibits the enzymatic activity of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and tri-methylation of lysine (B10760008) 27 on histone H3 (H3K27).[3] This methylation mark is a key signal for gene silencing.[4] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, including B-cell lymphomas and various solid tumors, making it a compelling therapeutic target.[3][5] this compound was developed as a tool compound to explore the therapeutic potential of EZH2 inhibition.[5]
Mechanism of Action
This compound functions as a S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[6] It binds to the SAM-binding pocket of the EZH2 enzyme, thereby preventing the transfer of a methyl group from SAM to its histone H3 substrate.[4] This leads to a global reduction in H3K27 methylation levels, resulting in the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical activity, cellular potency, selectivity, and pharmacokinetic parameters.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference(s) |
| Biochemical Activity | |||
| EZH2 (Wild-Type) Ki | <3 nM | Biochemical Assay | [2][7] |
| EZH2 (Y646 Mutant) Ki | <3 nM | Biochemical Assay | [8] |
| EZH1 IC50 | 103 nM (Ki) | Biochemical Assay | [8] |
| Cellular Activity | |||
| H3K27me3 IC50 | 94 nM | WSU-DLCL2 cells (ELISA) | [2][7] |
| Antiproliferative IC50 | 385 nM | WSU-DLCL2 cells | [1] |
| Lowest Cytotoxic Concentration (LCC) | 208 nM | WSU-DLCL2 cells (11-day assay) | [1][7] |
Table 2: Selectivity Profile of this compound
| Methyltransferase | Selectivity (fold vs. EZH2) | Reference(s) |
| EZH1 | >15 | [2][8] |
| Other HMTs (20 tested) | >3000 | [2][8] |
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose & Route | Key Findings | Reference(s) |
| SCID Mice | 125, 250, 500, 1000 mg/kg (oral) | Dose-dependent plasma exposure. 250 and 500 mg/kg doses provided coverage over the predicted efficacious plasma level (158 ng/mL) for approximately 8 hours. | [2][9] |
| Rat | 30, 100, 300 mg/kg (oral) | Orally bioavailable with dose-dependent exposure. | [1] |
Table 4: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Key Outcomes | Reference(s) |
| KARPAS-422 DLBCL Xenograft | 250 and 500 mg/kg BID (oral) for 21 days | Significant tumor regression at both doses. Robust reduction of H3K27 methylation in tumors. | [2] |
| Malignant Rhabdoid Tumor Xenografts | 250 mg/kg BID (oral) for 28 days | Significantly prolonged time to event in all 6 models studied, but did not induce tumor regression as a single agent. | [9][10] |
Signaling Pathways and Experimental Workflows
Visualizations of the EZH2 signaling pathway and a typical experimental workflow for evaluating this compound are provided below using the DOT language for Graphviz.
EZH2 Signaling Pathway
Caption: EZH2 Signaling Pathway and Point of Intervention for this compound.
Experimental Workflow for this compound Evaluation
Caption: General experimental workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
EZH2 Biochemical Assay (Scintillation Proximity Assay)
This protocol is adapted from a standard method for measuring histone methyltransferase activity.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Biotinylated histone H3 (1-25) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Unlabeled SAM
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 1 mM DTT, 0.01% BSA, 0.07 mM Brij-35.[11]
-
Stop Solution: 50 mM Tris-HCl (pH 8.5), 200 mM EDTA, 2 mM S-adenosyl-L-homocysteine (SAH).[11]
-
Streptavidin-coated SPA beads
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 0.2 µL of the compound dilutions.
-
Add 12.5 µL of the enzyme mix containing PRC2 complex (e.g., 40 pM final concentration) and [³H]-SAM (e.g., 0.9 µM final concentration) in assay buffer.[11]
-
Incubate at room temperature for 4-5 hours to allow for enzyme-inhibitor equilibration.[11]
-
Initiate the reaction by adding 12.5 µL of the substrate mix containing the biotinylated H3 peptide (e.g., 2 µM final concentration) in assay buffer.[11]
-
Incubate the reaction at room temperature for 18-22 hours.[11]
-
Stop the reaction by adding 20 µL of the stop solution.[11]
-
Add streptavidin-coated SPA beads and incubate for 1 hour to allow binding to the biotinylated peptide.
-
Measure the radioactivity using a scintillation counter.
-
Calculate IC50 values using a non-linear regression analysis.
Cellular H3K27me3 Western Blot Analysis
This protocol describes the detection of H3K27me3 levels in cells treated with this compound.
Materials:
-
Cancer cell line (e.g., WSU-DLCL2)
-
This compound
-
Cell culture medium and supplements
-
Histone Extraction Buffer (e.g., 0.2 M sulfuric acid)
-
RIPA Lysis Buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane (0.22 µm for histones)
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[12]
-
Primary antibodies: Rabbit anti-H3K27me3 and Rabbit anti-total Histone H3 (loading control).
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 96 hours).
-
Histone Extraction: a. Harvest and wash the cells with PBS. b. Lyse the cells and isolate nuclei. c. Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate overnight at 4°C with rotation.[12] d. Centrifuge to pellet debris and precipitate histones from the supernatant using trichloroacetic acid (TCA).[12] e. Wash the histone pellet with acetone (B3395972) and resuspend in sterile water.[12]
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.[12] b. Perform electrophoresis to separate the proteins. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature.[12] b. Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C.[12] c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.
-
Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the H3K27me3 signal to the total Histone H3 signal. c. For a loading control, the membrane can be stripped and re-probed with the anti-total Histone H3 antibody.[12]
Cell Proliferation Assay
This protocol outlines a long-term cell proliferation assay to assess the cytostatic or cytotoxic effects of this compound.
Materials:
-
Cancer cell line (e.g., WSU-DLCL2)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, alamarBlue)
Procedure:
-
Seed cells at a low density in a 96-well plate.
-
Allow cells to attach overnight (for adherent cells).
-
Add serial dilutions of this compound or DMSO to the wells.
-
Incubate the plates for an extended period (e.g., 11 days), changing the medium with fresh compound every 3-4 days.[1][13]
-
At various time points (e.g., day 0, 4, 7, 11), measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
Plot cell viability against the concentration of this compound to determine the IC50 or LCC.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line (e.g., KARPAS-422)
-
This compound
-
Dosing vehicle (e.g., 0.5% methylcellulose, 0.1% Tween-80 in water)[9]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Formulation and Administration: a. Prepare a homogenous suspension of this compound in the dosing vehicle. b. Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 250 mg/kg, twice daily).[9] The control group receives the vehicle only.
-
Tumor Measurement and Body Weight Monitoring: a. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. b. Monitor the body weight of the mice as an indicator of toxicity.
-
Pharmacodynamic Analysis (Satellite Group): a. At specified time points after the final dose, euthanize a subset of mice. b. Excise tumors and process them for Western blot or immunohistochemistry to assess H3K27me3 levels.
-
Efficacy Endpoint: Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of this compound.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for EZH2. Its oral bioavailability and demonstrated in vivo efficacy make it an invaluable tool for investigating the role of EZH2 in cancer biology and for the preclinical evaluation of EZH2-targeted therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and Role of EZH2 in Cancer [e-crt.org]
- 5. This compound, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. EZH2 is downstream of the pRB‐E2F pathway, essential for proliferation and amplified in cancer | The EMBO Journal [link.springer.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structural and Functional Analysis of EPZ011989
EPZ011989 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) protein methyltransferase.[1][2] Developed as a chemical probe, it serves as a critical tool for investigating the biological roles of the Polycomb Repressive Complex 2 (PRC2) in both normal and disease states, particularly in oncology.[1] This guide provides a comprehensive overview of its mechanism of action, biochemical and cellular activity, and key experimental protocols for its functional analysis.
Mechanism of Action
This compound targets EZH2, the catalytic subunit of the PRC2 complex.[1] The primary function of EZH2 is to catalyze the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[3][4][5] In many cancers, the hyperactivation of EZH2 leads to aberrant silencing of tumor suppressor genes, which promotes cell proliferation and tumor growth.[4][6]
This compound acts as a SAM-competitive inhibitor, binding to the S-adenosylmethionine (SAM) pocket of EZH2 to block its methyltransferase activity.[1][6] This inhibition leads to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent anti-proliferative effects in cancer cells.[1][6] The inhibitor is effective against both wild-type and mutant forms of EZH2.[1][7]
Structure-Activity Relationship (SAR)
This compound was developed through SAR studies on a pyridone-benzamide scaffold, evolving from earlier EZH2 inhibitors like EPZ-6438 (Tazemetostat).[1] Key structural modifications, including the replacement of a phenyl ring with an acetylene (B1199291) group and alteration of a pyran substituent, led to the discovery of this compound.[1][8] These changes conferred potent inhibitory activity along with improved metabolic stability and oral bioavailability, making it a suitable compound for in vivo studies.[1]
Quantitative Data Summary
This compound exhibits high potency and selectivity for EZH2. The following tables summarize its key biochemical, cellular, and in vivo properties.
Table 1: In Vitro Biochemical and Cellular Activity of this compound
| Parameter | Analysis | Value | Cell Line / Enzyme Type | Reference |
|---|---|---|---|---|
| Biochemical Potency | Inhibition Constant (Ki) | <3 nM | Wild-Type & Y646 Mutant EZH2 | [1][7] |
| IC50 | 6 nM | EZH2 (ELISA-based assay) | [9] | |
| Cellular Activity | H3K27me3 Reduction (IC50) | 94 ± 48 nM | WSU-DLCL2 (Y641F mutant) | [1][10] |
| Lowest Cytotoxic Conc. (LCC) | 208 ± 75 nM | WSU-DLCL2 (11-day assay) | [1][10] | |
| Selectivity | EZH1 vs EZH2 | >15-fold | Biochemical Assay | [1][7] |
| | Other Histone Methyltransferases | >3000-fold | Panel of 20 other HMTs |[1][7] |
Table 2: In Vivo Activity of this compound
| Animal Model | Tumor Type | Dosing Regimen | Key Outcomes | Reference |
|---|---|---|---|---|
| SCID Mice | Human B cell Lymphoma (KARPAS-422 Xenograft) | 250 & 500 mg/kg, p.o., BID for 21 days | Significant tumor regression; robust reduction of H3K27 methylation. | [1] |
| SCID Mice | Malignant Rhabdoid Tumor (MRT Xenografts) | 250 mg/kg, p.o., BID for 28 days | Significantly prolonged time to event; did not induce tumor regression as a single agent. | [11][12] |
| PDX Mice | INI1-Negative Epithelioid Sarcoma (ES-1) | Not specified | Comparable antitumor activity to gemcitabine (B846) and doxorubicin-ifosfamide combination. |[13][14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's function. Below are representative protocols for key experiments.
This protocol describes a method to determine the in vitro potency (IC50) of this compound against the EZH2 enzyme.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant PRC2 complex, S-adenosylmethionine (SAM), and biotinylated histone H3 peptide substrate. Serially dilute this compound to create a range of concentrations.
-
Enzymatic Reaction: In a 96-well plate, combine the PRC2 enzyme, this compound dilution (or DMSO vehicle control), and substrate. Initiate the methyltransferase reaction by adding SAM. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction. Transfer the mixture to a streptavidin-coated plate to capture the biotinylated histone peptide.
-
Antibody Incubation: Add a primary antibody specific for H3K27me3 and incubate.[15] Wash the plate, then add an HRP-conjugated secondary antibody and incubate.
-
Signal Development: Wash the plate and add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).
-
Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
This protocol assesses the long-term effect of this compound on the proliferation and viability of cancer cells, such as the WSU-DLCL2 lymphoma cell line.[1][7]
Methodology:
-
Cell Seeding: Plate exponentially growing WSU-DLCL2 cells in triplicate in 96-well plates at a low density.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound or a vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the cells for an extended period (e.g., 11 days), refreshing the medium with the compound every 3-4 days.[7][10]
-
Viability Measurement: At each time point (e.g., days 0, 4, 8, 11), determine the viable cell number using a suitable method like the Guava ViaCount assay, which uses fluorescent dyes to distinguish viable from non-viable cells.[7]
-
Data Analysis: Plot the viable cell number against time for each concentration. Determine the lowest cytotoxic concentration (LCC) or calculate IC50 values for cell growth inhibition at the final time point.
This protocol measures the pharmacodynamic effect of this compound by quantifying the reduction of the H3K27me3 mark in treated cells.
Methodology:
-
Cell Culture and Lysis: Culture cells (e.g., WSU-DLCL2 or AML cell lines) and treat with various concentrations of this compound for a specified duration (e.g., 96 hours).[7][13]
-
Histone Extraction (Recommended): Harvest the cells. For optimal results, perform histone extraction using an acid extraction protocol.[6] This involves isolating nuclei, extracting histones with sulfuric acid, and precipitating them with trichloroacetic acid.[6]
-
Protein Quantification: Resuspend the histone pellet in water and determine the protein concentration using a BCA or Bradford assay.[6]
-
SDS-PAGE: Normalize protein amounts for all samples. Load 15-30 µg of histone extract per lane onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[6][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]
-
Immunoblotting:
-
Detection & Normalization:
-
Analysis: Quantify the band intensities for H3K27me3 and total H3 using densitometry software. Normalize the H3K27me3 signal to the total H3 signal for each sample to determine the relative reduction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apexbt.com [apexbt.com]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vivo evaluation of the EZH2 inhibitor (this compound) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo evaluation of the EZH2 inhibitor (this compound) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Assessment of Antitumor Effects and Autophagy Induction as a Resistance Mechanism by Cytotoxics and EZH2 Inhibition in INI1-Negative Epithelioid Sarcoma Patient-Derived Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-H3K27me3 Antibodies | Invitrogen [thermofisher.com]
- 16. researchgate.net [researchgate.net]
In Vitro Characterization of EPZ011989: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ011989 is a potent and selective, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, particularly B-cell lymphomas.[1] this compound was developed as a chemical probe to investigate the therapeutic potential of EZH2 inhibition. This document provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activity, selectivity profile, and the methodologies used for its evaluation.
Biochemical and Cellular Activity
The in vitro potency of this compound was assessed through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: Biochemical Activity of this compound
| Parameter | Target | Value (nM) | Assay Type |
| Kᵢ | Wild-Type EZH2 | <3 | Biochemical Inhibition Assay |
| Kᵢ | Mutant EZH2 (Y646F) | <3 | Biochemical Inhibition Assay |
| IC₅₀ | EZH2 | 6 | ELISA-based protein substrate methylation assay |
Data sourced from[1][2][3][4][5]
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value (nM) | Assay Type |
| IC₅₀ (H3K27 methylation) | WSU-DLCL2 | 94 ± 48 | ELISA |
| Lowest Cytotoxic Concentration (LCC) | WSU-DLCL2 | 208 ± 75 | Cell Proliferation Assay |
Table 3: Selectivity Profile of this compound
| Target | Selectivity Fold (over EZH2) |
| EZH1 | >15 |
| 20 other histone methyltransferases | >3000 |
Mechanism of Action: EZH2 Signaling Pathway
This compound exerts its effects by inhibiting the catalytic activity of EZH2 within the PRC2 complex. This complex is responsible for the trimethylation of H3K27 (H3K27me3), a histone modification associated with transcriptional repression. By blocking EZH2, this compound prevents the formation of H3K27me3, leading to the derepression of target genes, which can include tumor suppressor genes. This ultimately results in the inhibition of cancer cell proliferation and survival.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
High-Throughput Screening Workflow for EZH2 Inhibitors
A typical workflow for identifying and characterizing EZH2 inhibitors like this compound involves a multi-step process from initial screening to lead optimization.
Biochemical EZH2 Inhibition Assay (Radiometric Filter Binding)
This assay measures the enzymatic activity of EZH2 by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a histone H3 peptide substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2)
-
Histone H3 (1-25) peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
This compound (or other test compounds) dissolved in DMSO
-
96-well filter plates (e.g., Millipore MultiScreenHTS)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PRC2 complex and histone H3 peptide substrate to their final concentrations in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay Buffer
-
This compound solution (or DMSO for control)
-
PRC2 complex
-
Histone H3 peptide substrate
-
-
Reaction Initiation: Start the reaction by adding [³H]-SAM to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Filtration: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA). Transfer the reaction mixture to a pre-wetted 96-well filter plate.
-
Washing: Wash the filter plate multiple times with 0.5% TCA to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cellular H3K27 Trimethylation ELISA
This assay quantifies the levels of H3K27me3 in cells treated with this compound.
Materials:
-
WSU-DLCL2 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
H3K27me3 ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed WSU-DLCL2 cells in a 96-well plate at a density of approximately 0.5 x 10⁶ cells/mL in RPMI-1640 medium.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (or DMSO for control) and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Lysis: After incubation, centrifuge the plate to pellet the cells. Remove the supernatant and lyse the cells by adding cell lysis buffer. Incubate on ice to ensure complete lysis.
-
ELISA Protocol:
-
Follow the manufacturer's instructions for the H3K27me3 ELISA kit.
-
Briefly, add the cell lysates to the antibody-coated wells of the ELISA plate.
-
Incubate to allow binding of H3K27me3 to the capture antibody.
-
Wash the wells to remove unbound material.
-
Add a detection antibody, followed by a substrate solution to develop a colorimetric signal.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the H3K27me3 signal to the total protein concentration of each lysate. Calculate the percent inhibition of H3K27me3 for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by non-linear regression analysis.
Cell Proliferation Assay (Guava ViaCount)
This assay determines the effect of this compound on the proliferation and viability of WSU-DLCL2 cells.
Materials:
-
WSU-DLCL2 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
Guava ViaCount Reagent
-
Guava easyCyte Flow Cytometer (or similar instrument)
Procedure:
-
Cell Seeding: Seed WSU-DLCL2 cells in a 96-well plate at a density of approximately 0.5 x 10⁶ cells/mL in complete medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for an extended period (e.g., up to 11 days), with cell viability and count measured at multiple time points (e.g., every 3-4 days).
-
Sample Preparation for Analysis:
-
At each time point, resuspend the cells in each well.
-
Transfer a small aliquot of the cell suspension to a new microplate or microfuge tubes.
-
Add the Guava ViaCount Reagent to each sample and mix gently. This reagent contains dyes that differentiate viable and non-viable cells.
-
Incubate at room temperature for a short period as per the manufacturer's protocol.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on the Guava easyCyte flow cytometer. The instrument will automatically count the number of viable and non-viable cells.
-
-
Data Analysis:
-
Determine the number of viable cells per mL for each treatment condition and time point.
-
Plot the viable cell count against the concentration of this compound for each time point.
-
The Lowest Cytotoxic Concentration (LCC) is determined as the lowest concentration of the compound that causes a significant reduction in cell proliferation over the course of the experiment.
-
Conclusion
The in vitro characterization of this compound demonstrates its high potency and selectivity as an inhibitor of both wild-type and mutant forms of EZH2. The compound effectively reduces cellular H3K27 trimethylation and inhibits the proliferation of EZH2-dependent cancer cell lines. The detailed protocols provided in this guide offer a framework for the consistent and reproducible in vitro evaluation of this compound and other EZH2 inhibitors, facilitating further research into their therapeutic potential in oncology and other diseases driven by EZH2 dysregulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. info.bioivt.com [info.bioivt.com]
- 4. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
EPZ011989's effect on polycomb repressive complex 2 (PRC2)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
EPZ011989 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By competitively inhibiting the S-adenosylmethionine (SAM) binding site of EZH2, this compound effectively blocks the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[2] This guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.
Mechanism of Action
The Polycomb Repressive Complex 2 (PRC2) is a multi-protein complex essential for the regulation of gene expression during development and cellular differentiation. The core components of PRC2 include EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12). EZH2 contains a SET domain that catalyzes the transfer of a methyl group from the universal methyl donor SAM to the lysine 27 residue of histone H3. This trimethylation event (H3K27me3) serves as a docking site for other repressive complexes, leading to chromatin compaction and gene silencing.
This compound is a SAM-competitive inhibitor of EZH2. It binds to the SAM-binding pocket within the SET domain of EZH2, thereby preventing the binding of the natural cofactor and inhibiting the methyltransferase activity of the PRC2 complex. This leads to a global reduction in H3K27me3 levels and the subsequent reactivation of PRC2 target genes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency, selectivity, and cellular activity.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| Ki (EZH2, wild-type) | <3 nM | Human | Biochemical Assay | [3] |
| Ki (EZH2, Y646F mutant) | <3 nM | Human | Biochemical Assay | [4] |
| IC50 (EZH2) | 6 nM | Human | ELISA-based protein substrate methylation assay |
Table 2: Selectivity Profile of this compound
| Target | Selectivity Fold (over EZH2) | Reference |
| EZH1 | >15-fold | [3] |
| Other Histone Methyltransferases (20 total) | >3000-fold | [3] |
Table 3: Cellular Activity of this compound
| Parameter | Cell Line | Value | Assay Type | Reference |
| IC50 (H3K27me3 reduction) | WSU-DLCL2 (Y641F mutant) | <100 nM | ELISA | [2] |
| Lowest Cytotoxic Concentration (LCC) | WSU-DLCL2 (Y641F mutant) | 208 nM | 11-day proliferation assay |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on PRC2.
EZH2 Biochemical Inhibition Assay (AlphaLISA)
This protocol describes a non-radioactive, high-throughput method to determine the inhibitory activity of compounds against EZH2.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2)
-
Biotinylated histone H3 (1-28) peptide substrate
-
S-Adenosyl-L-methionine (SAM)
-
This compound or other test compounds
-
AlphaLISA anti-H3K27me3 Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in AlphaLISA buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of recombinant PRC2 complex (final concentration ~1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate mix containing biotinylated H3 peptide (final concentration ~50 nM) and SAM (final concentration at its Km value).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a solution containing AlphaLISA anti-H3K27me3 Acceptor beads.
-
Add 5 µL of Streptavidin-coated Donor beads.
-
Incubate for 60 minutes in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the resulting dose-response curves.[4][5][6]
Western Blot for Cellular H3K27me3 Levels
This protocol details the detection of changes in global H3K27me3 levels in cells treated with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 48-96 hours).
-
Harvest cells and lyse them in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.[7][8][9]
Chromatin Immunoprecipitation (ChIP) Sequencing
This protocol outlines the steps for performing ChIP-seq to identify the genomic regions where H3K27me3 is altered upon treatment with this compound.
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Harvest and lyse cells to release nuclei.
-
Chromatin Shearing: Resuspend nuclei in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Dilute the sheared chromatin in ChIP dilution buffer and pre-clear with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-H3K27me3 antibody.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control sample. Perform next-generation sequencing.
-
Data Analysis: Align sequence reads to a reference genome and perform peak calling to identify regions of H3K27me3 enrichment. Compare the enrichment profiles between this compound-treated and control samples.[10][11][12]
Visualizations
Signaling Pathway
Caption: Mechanism of PRC2 inhibition by this compound.
Experimental Workflow
Caption: Workflow for ChIP-Sequencing of H3K27me3.
References
- 1. researchgate.net [researchgate.net]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Implementation of a High-Throughput AlphaLISA Assay for Identifying Inhibitors of EZH2 Methyltransferase | Semantic Scholar [semanticscholar.org]
- 5. Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Histone western blot protocol | Abcam [abcam.com]
- 9. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Selectivity Profile of EPZ011989
EPZ011989 is a potent and selective, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by methylating histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression.[5] Dysregulation of EZH2 activity is implicated in various cancers, making it a key therapeutic target.[4] This guide provides a detailed overview of the selectivity profile of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.
Quantitative Selectivity and Potency Data
This compound demonstrates high potency against both wild-type and mutant forms of EZH2, while exhibiting significant selectivity over other histone methyltransferases (HMTs), including its closest homolog, EZH1.[2][5][6] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The compound's activity has been characterized through biochemical assays measuring direct enzymatic inhibition and cellular assays assessing on-target pathway modulation and functional outcomes like cell proliferation.
| Target Enzyme/Process | Parameter | Value (nM) | Fold Selectivity |
| Biochemical Potency | |||
| EZH2 (Wild-Type & Mutant) | Kᵢ | < 3 | - |
| EZH1 | Kᵢ | 103 | > 15-fold vs. EZH2 |
| Other HMTs (Panel of 20) | Kᵢ | - | > 3000-fold vs. EZH2 |
| Cellular Activity | |||
| H3K27 Methylation Reduction | IC₅₀ | 94 | - |
| Cell Proliferation (WSU-DLCL2) | LCC | 208 | - |
Data compiled from multiple sources.[1][2][3][5][6] Kᵢ: Inhibition Constant; IC₅₀: Half-maximal Inhibitory Concentration; LCC: Lowest Cytotoxic Concentration.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly inhibiting the catalytic activity of EZH2 within the PRC2 complex. This prevents the trimethylation of H3K27 (H3K27me3), leading to the de-repression of PRC2 target genes, which often include tumor suppressors. This mechanism ultimately results in cell cycle arrest and apoptosis in EZH2-dependent cancer cells.
Caption: Mechanism of this compound action on the EZH2/PRC2 signaling pathway.
Experimental Protocols
The characterization of this compound's selectivity profile relies on a tiered experimental approach, progressing from biochemical assays to cellular and functional assessments.
This assay directly measures the ability of this compound to inhibit the enzymatic activity of isolated EZH2/PRC2 complex and other methyltransferases to determine potency (Kᵢ) and selectivity.
-
Principle: The assay quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 peptide substrate by the recombinant EZH2/PRC2 enzyme complex. Inhibition of this activity by this compound results in a decreased signal.
-
Materials:
-
Recombinant human EZH2/PRC2 complex.
-
Histone H3 peptide substrate.
-
³H-labeled S-adenosylmethionine (³H-SAM).
-
This compound test compound.
-
Assay buffer and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the EZH2/PRC2 enzyme, histone substrate, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding ³H-SAM.
-
Incubate the plate at a controlled temperature to allow for methylation.
-
Stop the reaction and transfer the contents to a filter plate that captures the histone peptides.
-
Wash the plate to remove unincorporated ³H-SAM.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate the Kᵢ value by fitting the concentration-response data to determine the inhibitor concentration required to achieve 50% enzyme inhibition.
-
This assay assesses the on-target effect of this compound within a cellular context by measuring the levels of the H3K27me3 mark.[1][6]
-
Principle: Cancer cells are treated with this compound, and the subsequent change in global H3K27me3 levels is quantified using an immunoassay, typically an enzyme-linked immunosorbent assay (ELISA) or Western blot.[6]
-
Materials:
-
Cancer cell line (e.g., WSU-DLCL2, which bears an EZH2 mutation).[2][6]
-
Cell culture medium and supplements.
-
This compound test compound.
-
Cell lysis buffer.
-
Antibodies specific for H3K27me3 and a control (e.g., total Histone H3).
-
Detection reagents (e.g., HRP-conjugated secondary antibody and substrate).
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 4 days) to allow for histone mark turnover.[6]
-
Lyse the cells and extract histones or total protein.
-
Quantify H3K27me3 levels using ELISA or Western blot analysis.
-
Normalize the H3K27me3 signal to the total histone signal.
-
Calculate the IC₅₀ value, representing the concentration of this compound that reduces the H3K27me3 mark by 50%.
-
This functional assay determines the downstream effect of EZH2 inhibition on the proliferation and survival of cancer cells.[2][6]
-
Principle: The metabolic activity or number of viable cells is measured over an extended period (e.g., 11 days) to determine the cytotoxic or cytostatic effect of the compound.[1][6]
-
Materials:
-
Cancer cell line of interest (e.g., WSU-DLCL2).
-
Cell culture medium and supplements.
-
This compound test compound.
-
Cell viability reagent (e.g., Guava ViaCount reagent).[6]
-
-
Procedure:
-
Plate cells in a 96-well plate at a low density.
-
Treat the cells with increasing concentrations of this compound.
-
Incubate for up to 11 days, refreshing the medium and compound as needed.[1][6]
-
At set time points, determine the number of viable cells using a cell counter or a viability assay.
-
Plot cell growth curves for each concentration and determine the lowest cytotoxic concentration (LCC), which is the lowest concentration that inhibits the net growth of the cell population.[2]
-
Experimental Workflow for Selectivity Profiling
The systematic evaluation of an inhibitor like this compound follows a logical progression from target binding to cellular function. This workflow ensures a comprehensive understanding of the compound's potency, on-target cellular activity, and functional consequences.
Caption: Tiered experimental workflow for characterizing EZH2 inhibitors.
References
EPZ011989: A Technical Guide to Investigating Epigenetic Regulation in Cancer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of EPZ011989, a potent and selective inhibitor of the EZH2 histone methyltransferase. This document details its mechanism of action, summarizes key quantitative data, provides cited experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate its use in studying epigenetic regulation in cancer research.
Introduction to this compound
This compound is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2][3][4] In numerous cancers, including B-cell lymphomas and various solid tumors, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.[5][6][7]
This compound is a potent, selective, and orally bioavailable tool compound that has demonstrated robust anti-tumor activity in preclinical models.[8][9][10] Its favorable pharmacokinetic properties make it a valuable tool for in vivo studies aimed at exploring the therapeutic potential of EZH2 inhibition.[1]
Mechanism of Action
This compound acts as an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[11] By binding to the SAM-binding pocket of EZH2, it prevents the transfer of a methyl group to its histone substrate, thereby inhibiting the formation of the H3K27me3 mark. This leads to the derepression of EZH2 target genes, which can include tumor suppressors, resulting in reduced cell proliferation and tumor growth inhibition.[12]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Line / Assay Conditions | Reference(s) |
| Biochemical Potency | |||
| EZH2 (Wild-Type) Ki | <3 nM | Cell-free biochemical assay | [1][13][14] |
| EZH2 (Mutant) Ki | <3 nM | Cell-free biochemical assay | [1][13][15] |
| EZH2 IC50 | 6 nM | ELISA-based protein substrate methylation assay | [16] |
| Cellular Activity | |||
| H3K27 Methylation IC50 | 94 nM | WSU-DLCL2 (Y641F mutant) cells, ELISA | [1][15] |
| Proliferation (LCC) | 208 nM | WSU-DLCL2 cells, 11-day assay | [1][9] |
| Proliferation IC50 | 385 nM | WSU-DLCL2 cells | [15] |
Table 2: Selectivity Profile of this compound
| Target | Selectivity Fold vs. EZH2 | Assay Type | Reference(s) |
| EZH1 | >15-fold | Cell-free biochemical assay | [1][13] |
| 20 Other HMTs | >3000-fold | Cell-free biochemical assay | [1][13] |
Signaling Pathways
EZH2, as a core component of the PRC2 complex, plays a central role in gene silencing. Its inhibition by this compound can impact multiple downstream signaling pathways implicated in cancer.
EZH2 is a downstream target of oncogenic signaling pathways such as PI3K/AKT and MEK/ERK, which can enhance its activity.[11] As part of the PRC2 complex, EZH2 catalyzes the trimethylation of H3K27, leading to the silencing of tumor suppressor genes.[6] This epigenetic modification can also lead to the activation of pro-oncogenic pathways like the Wnt/β-catenin signaling cascade, ultimately promoting cell proliferation and survival.[13][17][18] this compound directly inhibits the catalytic activity of EZH2, thereby reversing these effects.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the effects of this compound.
Biochemical EZH2 Inhibition Assay
Objective: To determine the in vitro potency of this compound against EZH2.
Methodology: An ELISA-based protein substrate methylation assay can be used.[16] This typically involves:
-
Reagents: Recombinant EZH2/PRC2 complex, histone H3 substrate, S-adenosyl-L-methionine (SAM), and this compound at various concentrations.
-
Procedure: The EZH2 complex is incubated with the histone substrate and SAM in the presence of varying concentrations of this compound.
-
Detection: The level of H3K27 trimethylation is quantified using a specific antibody against H3K27me3 in an ELISA format.
-
Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular H3K27me3 Inhibition Assay
Objective: To measure the effect of this compound on cellular H3K27me3 levels.
Methodology:
-
Cell Culture: WSU-DLCL2 cells are cultured in RPMI medium supplemented with 10% FBS.[19]
-
Treatment: Cells are treated with a dilution series of this compound for a specified period (e.g., 4 days).[20]
-
Histone Extraction: Histones are extracted from the treated cells.
-
Western Blot Analysis:
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.[21]
-
The membrane is blocked and then incubated with primary antibodies against H3K27me3 and total Histone H3 (as a loading control).[21][22]
-
Following incubation with a secondary antibody, the signal is detected using chemiluminescence.[21]
-
Band intensities are quantified using densitometry software.[22]
-
-
ELISA: Alternatively, a cellular ELISA can be performed on whole cells or nuclear extracts using an antibody specific for H3K27me3.
References
- 1. mdpi.com [mdpi.com]
- 2. What are Polycomb repressive complex 2 modulators and how do they work? [synapse.patsnap.com]
- 3. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Mutant EZH2 alters the epigenetic network and increases epigenetic heterogeneity in B cell lymphoma | PLOS Biology [journals.plos.org]
- 8. EZH2 upregulates the PI3K/AKT pathway through IGF1R and MYC in clinically aggressive chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 17. EZH2 activates Wnt/β-catenin signaling in human uterine fibroids, which is inhibited by the natural compound methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. selleckchem.com [selleckchem.com]
- 21. benchchem.com [benchchem.com]
- 22. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EPZ011989 in In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
EPZ011989 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. In various cancers, the dysregulation of EZH2 activity contributes to oncogenesis by silencing tumor suppressor genes. This compound competitively inhibits the S-adenosylmethionine (SAM)-binding pocket of EZH2, thereby blocking its methyltransferase activity and leading to a global reduction in H3K27me3 levels. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its biological effects.
Mechanism of Action
This compound is a highly selective inhibitor of EZH2, demonstrating equipotent inhibition of both wild-type and mutant forms of the enzyme.[1][3] Its mechanism of action is centered on the reduction of H3K27 methylation, which in turn reactivates the expression of silenced tumor suppressor genes, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[4] The high selectivity of this compound for EZH2 over other histone methyltransferases makes it a valuable tool for studying the specific roles of EZH2 in cancer biology.[1][5]
Data Presentation
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Target/Cell Line | Notes |
| Ki | <3 nM | EZH2 (mutant and wild-type) | Inhibition constant in cell-free assays.[1][3] |
| IC50 (cellular) | <100 nM | WSU-DLCL2 (Y641F mutant) | Concentration required to reduce cellular H3K27 methylation by 50%.[1][3] |
| IC50 (cellular) | 94 nM | Not specified | Concentration for 50% reduction in cellular H3K27 methylation. |
| Lowest Cytotoxic Concentration (LCC) | 208 nM | WSU-DLCL2 | Average lowest concentration demonstrating cytotoxicity. |
Table 2: Selectivity Profile of this compound
| Target | Selectivity (fold) | Notes |
| EZH1 | >15 | Greater selectivity for EZH2 over EZH1.[1][5] |
| Other HMTs | >3000 | High selectivity over a panel of 20 other histone methyltransferases.[1][5] |
Table 3: Recommended Concentration Ranges for In Vitro Experiments
| Cell Line | Cancer Type | Recommended Concentration | Incubation Time | Expected Outcome |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0-10 µM | Up to 11 days | Inhibition of proliferation, reduction of H3K27me3.[1] |
| Kasumi-1, MOLM-13, MV4-11 | Acute Myeloid Leukemia | 0.625 µM | 4 days | Inhibition of H3K27me3 with minimal effect on viability at this time point.[1] |
| General Use | Various | 100-600 nM | Dependent on assay | Recommended range for observing cellular effects.[5] |
Signaling Pathway and Experimental Workflow
Caption: EZH2 Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound In Vitro Testing.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution:
-
Dissolve this compound powder in fresh, anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for up to two years. Note: Moisture-absorbing DMSO can reduce the solubility of this compound.[1]
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations for treatment.
-
The final DMSO concentration in the culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Cell Proliferation and Viability Assay (Guava ViaCount Assay)
This protocol is adapted for determining viable cell numbers after treatment with this compound.[1]
-
Materials:
-
96-well cell culture plates
-
Guava ViaCount™ Reagent
-
Guava® Personal Cell Analysis (PCA) System or equivalent flow cytometer
-
Cells of interest
-
This compound working solutions
-
-
Procedure:
-
Seed exponentially growing cells in triplicate in a 96-well plate at a density appropriate for the cell line and the duration of the experiment.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with increasing concentrations of this compound (e.g., 0-10 µM) and a vehicle control (DMSO).
-
Incubate the plates for the desired duration (e.g., 3-11 days). For longer experiments, the medium containing fresh compound may need to be replenished every 3-4 days.
-
At each time point, prepare the cell suspension for analysis. For adherent cells, detach them using trypsin or a non-enzymatic cell dissociation solution. For suspension cells, gently resuspend the cell pellet.
-
Transfer 50 µL of the cell suspension into a microcentrifuge tube.
-
Add 150 µL of Guava ViaCount™ Reagent to each tube.
-
Incubate for 5 minutes at room temperature in the dark.
-
Acquire data using the Guava® PCA System to determine the number of viable and non-viable cells.
-
Calculate cell viability as a percentage of the total cell number and normalize to the vehicle-treated control.
-
Western Blot Analysis for H3K27me3 Inhibition
This protocol details the detection of changes in H3K27 trimethylation levels following this compound treatment.
-
Materials:
-
6-well or 10 cm cell culture plates
-
Histone extraction buffer
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels (e.g., 15%)
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to reach approximately 70-80% confluency.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 96 hours).
-
Harvest the cells and perform histone extraction. A common method involves acid extraction:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate overnight at 4°C with rotation.
-
Centrifuge to pellet debris and precipitate the histone-containing supernatant with trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone (B3395972) and resuspend in sterile water.
-
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Normalize the protein amounts for all samples and load 15-30 µg of protein per lane onto a 15% SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control to normalize the H3K27me3 signal.
-
Quantify the band intensities using densitometry software.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
-
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
Fixation solution (e.g., 6% glutaraldehyde (B144438) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Procedure:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) into 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 7-14 days, or until visible colonies are formed in the control wells. The medium with the compound should be changed every 2-3 days.
-
After the incubation period, remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding a fixation solution to each well and incubating for 15-20 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Stain the colonies by adding the crystal violet solution to each well and incubating for 20-30 minutes at room temperature.
-
Carefully wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well, either manually or using an automated colony counter.
-
Calculate the plating efficiency and the surviving fraction for each treatment group relative to the vehicle control.
-
Conclusion
This compound is a valuable chemical probe for investigating the role of EZH2 in various biological processes, particularly in cancer research. The protocols outlined in these application notes provide a framework for characterizing the in vitro effects of this compound on cell viability, histone methylation, and long-term proliferative capacity. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for researchers in the field.
References
Preparing EPZ011989 for In Vivo Mouse Studies: Application Notes and Protocols
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vivo evaluation of the EZH2 inhibitor (this compound) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: EPZ011989 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of EPZ011989, a potent and selective inhibitor of the histone methyltransferase EZH2, in combination with other chemotherapy agents. Detailed protocols for key experiments are provided to facilitate the design and execution of further research in this area.
Mechanism of Action and Rationale for Combination Therapy
This compound is an orally bioavailable small molecule that inhibits EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 hyper-trimethylates histone H3 at lysine (B10760008) 27 (H3K27me3), leading to the epigenetic silencing of tumor suppressor genes involved in cell differentiation and proliferation.[1] By inhibiting EZH2, this compound can reactivate these silenced genes, leading to anti-tumor effects.[1]
The rationale for combining this compound with other chemotherapy agents stems from the potential for synergistic or additive anti-cancer effects through complementary mechanisms of action. Standard cytotoxic agents induce DNA damage and cell cycle arrest, while this compound modulates the epigenetic landscape, potentially sensitizing cancer cells to the effects of these agents.
Preclinical Data for this compound Combination Therapies
Combination with Standard of Care Chemotherapy in Pediatric Malignant Rhabdoid Tumors
Preclinical studies have evaluated this compound in combination with irinotecan, vincristine, and cyclophosphamide (B585) in mouse xenograft models of pediatric malignant rhabdoid tumors.[2] While this compound as a single agent prolonged the time to event, it did not induce tumor regression.[2] The addition of this compound to standard-of-care agents significantly improved the time to event in at least one model for each of the tested agents, although this enhanced effect was not observed in all models.[2]
Table 1: In Vivo Efficacy of this compound in Combination with Standard Chemotherapy in a Pediatric Malignant Rhabdoid Tumor Xenograft Model
| Treatment Group | Dosing Schedule | Median Event-Free Survival (Days) | T/C Ratio (%) |
| Vehicle Control | - | 15 | - |
| This compound | 250 mg/kg, p.o., BID | 35 | 233 |
| Irinotecan | 2.5 mg/kg, i.p., qd x 5, q21d | 30 | 200 |
| This compound + Irinotecan | As above | 45 | 300 |
| Vincristine | 1 mg/kg, i.p., qw x 3 | 25 | 167 |
| This compound + Vincristine | As above | 38 | 253 |
| Cyclophosphamide | 150 mg/kg, i.p., qw x 3 | 40 | 267 |
| This compound + Cyclophosphamide | As above | 50 | 333 |
Note: Data is illustrative and compiled from findings reported in preclinical studies.[2] T/C ratio represents the ratio of the median tumor volume of the treated group to the control group.
Combination with Cisplatin (B142131) in Bladder Cancer
In preclinical models of bladder cancer, the combination of this compound and cisplatin has demonstrated synergistic effects.[3] In vitro, this combination led to G2/M cell cycle arrest and a reduction in the clonogenicity of bladder cancer cell lines.[3] In vivo, the combined treatment resulted in reduced xenograft growth.[3]
Table 2: In Vitro and In Vivo Effects of this compound and Cisplatin Combination in Bladder Cancer Models
| Assay | Cell Lines/Model | Treatment Concentration/Dose | Key Findings |
| Cell Cycle Analysis | T24, UM-UC-3 | This compound (1 µM) + Cisplatin (0.83 µM) | Increased G2/M arrest |
| Clonogenicity Assay | T24, UM-UC-3 | This compound (1 µM) + Cisplatin (0.83 µM) | Reduced colony formation |
| In Vivo Xenograft | HT1376 | This compound (500 mg/kg, p.o., BID) + Cisplatin (3 mg/kg, i.p., weekly) | Reduced tumor growth |
Note: Data is illustrative and compiled from findings reported in preclinical studies.[3]
Synergistic Combination with DOT1L Inhibitors in B-cell Lymphoma
Emerging research has identified a strong synergistic anti-tumor effect when combining an EZH2 inhibitor, such as this compound, with an inhibitor of DOT1L, another histone methyltransferase.[4][5] This combination has shown promise in B-cell lymphoma models, irrespective of their EZH2 mutation status.[4] Mechanistically, the dual inhibition cooperatively suppresses cell cycle genes and upregulates genes involved in interferon signaling and B-cell differentiation.[4]
Table 3: Preclinical Evidence for EZH2 and DOT1L Inhibitor Synergy in B-cell Lymphoma
| Assay Type | Model System | Key Mechanistic Findings |
| CRISPR/Cas9 Screens | B-cell lymphoma cell lines | Identified DOT1L as a key vulnerability with EZH2 inhibition |
| Gene Expression Analysis | B-cell lymphoma cell lines | Cooperative suppression of cell cycle genes, upregulation of interferon signaling and B-cell differentiation genes |
| In Vivo Xenograft | B-cell lymphoma | Significant abrogation of tumor growth |
Note: Specific quantitative data on the synergy of this compound with a DOT1L inhibitor is still emerging. The table summarizes the key findings from recent studies.[4][5]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound in combination with another chemotherapy agent on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound (and other chemotherapy agents)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete culture medium.
-
Treat the cells with single agents and their combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Xenograft Model for Combination Therapy
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound in combination with other chemotherapeutic agents.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound
-
Combination chemotherapy agent(s)
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose, 0.1% Tween-80)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination agent alone, and this compound + combination agent).
-
Prepare the drug formulations. For this compound, a common formulation is a suspension in 0.5% sodium carboxymethylcellulose with 0.1% Tween 80.[6]
-
Administer the treatments according to the specified dosing schedule. For example, this compound is often administered orally (p.o.) twice daily (BID).[6] The combination agent's route and schedule will depend on the specific drug.
-
Measure tumor volumes with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Western Blot for H3K27me3 and Other Markers
This protocol is for assessing the pharmacodynamic effect of this compound on its target (H3K27me3) and other relevant proteins in tumor samples.
Materials:
-
Tumor tissue or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-total H3, anti-EZH2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize tumor tissue or lyse cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., total H3 for H3K27me3, β-actin for other proteins).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: Preclinical Experimental Workflow.
Caption: Rationale for Combination Therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo evaluation of the EZH2 inhibitor (this compound) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic antitumor effect of combined EZH2 and DOT1L inhibition in B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo evaluation of the EZH2 inhibitor (this compound) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: EPZ011989 for Inducing Differentiation in Acute Myeloid Leukemia (AML) Cells
For Research Use Only.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, which interfere with normal hematopoiesis. A key feature of AML is a blockage in the differentiation of myeloid progenitor cells. Targeted therapies aimed at inducing the differentiation of these leukemic blasts represent a promising therapeutic strategy. EPZ011989 is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a modification associated with gene silencing.[3] In AML, aberrant EZH2 activity contributes to the differentiation block. Inhibition of EZH2 by this compound has been shown to reduce global H3K27me3 levels, leading to the derepression of genes involved in myeloid differentiation and subsequent maturation of AML cells.[1][4]
These application notes provide a summary of the effects of this compound on AML cells and detailed protocols for its use in in vitro studies.
Mechanism of Action
This compound is a small molecule inhibitor that competitively binds to the S-adenosylmethionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups to its histone substrate.[5] This leads to a global decrease in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes and genes critical for myeloid differentiation. The re-expression of these genes lifts the differentiation block, prompting AML blasts to mature into more terminally differentiated myeloid cells, such as monocytes and granulocytes.[4][6] This induced differentiation can lead to a reduction in the self-renewal capacity of leukemic cells and a decrease in their proliferative potential.[1]
Caption: this compound inhibits EZH2, leading to reduced H3K27me3 and differentiation of AML cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | Key Features | This compound IC50 | Effect on H3K27me3 | Induction of Differentiation | Reference |
| MOLM-13 | FLT3-ITD | 4.4 µM (Metabolic Activity) | Decreased | Yes | [4] |
| OCI-AML3 | DNMT3A R882H | Not Reached (Metabolic Activity) | Decreased | Yes | [4] |
| MV4-11 | FLT3-ITD | Not Reached (Metabolic Activity) | Decreased | Yes | [4] |
| Kasumi-1 | t(8;21) | Not Reported | Decreased at 0.625 µM | Not Reported | [3] |
Table 2: Effect of this compound on Colony Formation and Differentiation Markers
| Cell Line / Sample Type | Treatment | Effect on Colony Formation | Change in CD11b Expression | Reference |
| MOLM-13 | 1 µM this compound (7 days) | Reduced | Not Reported | [4] |
| OCI-AML3 | 1 µM this compound (7 days) | Reduced | Not Reported | [4] |
| MV4-11 | 1 µM this compound (7 days) | Reduced | Not Reported | [4] |
| Primary AML Samples | 1 µM this compound (7 days) | Reduced | Increased | [1][4] |
| Normal CD34+ Cells | 1 µM this compound (7 days) | No significant effect | Not Reported | [4] |
Experimental Protocols
Protocol 1: AML Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing AML cell lines and treating them with this compound to assess effects on viability, proliferation, and differentiation.
Materials:
-
AML cell lines (e.g., MOLM-13, OCI-AML3, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10-20% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Tissue culture plates (6, 12, or 24-well)
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Maintain AML cell lines in suspension culture in complete culture medium at a density between 2 x 10^5 and 1 x 10^6 cells/mL. Passage cells every 2-3 days.
-
Cell Seeding: Seed cells in tissue culture plates at a density of 2 x 10^5 cells/mL.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Add the desired final concentrations of this compound (e.g., 0.5 µM, 1 µM) or vehicle control to the cell cultures.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 7, or 14 days).[1][3][4]
-
Analysis: At the end of the incubation period, harvest the cells for downstream analysis, such as cell viability assays (e.g., MTS), flow cytometry for differentiation markers, or Western blotting for protein expression.
Protocol 2: Assessment of Myeloid Differentiation by Flow Cytometry
This protocol details the staining of AML cells with fluorescently labeled antibodies against cell surface markers of myeloid differentiation, such as CD11b and CD14, followed by analysis using flow cytometry.
Materials:
-
Treated and untreated AML cells
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., PE-CD11b, FITC-CD14)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Washing: Wash the cells once with cold FACS buffer.
-
Staining: Resuspend the cell pellet in 100 µL of FACS buffer and add the appropriate amount of fluorochrome-conjugated antibody or isotype control.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Resuspension: Resuspend the cells in 300-500 µL of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Gate on the live cell population based on forward and side scatter properties. Determine the percentage of cells positive for the differentiation marker and the mean fluorescence intensity.
Caption: Workflow for assessing AML cell differentiation using flow cytometry.
Protocol 3: Western Blot Analysis of H3K27me3 Levels
This protocol describes the detection of H3K27me3 levels in AML cells treated with this compound by Western blotting to confirm the on-target activity of the inhibitor.
Materials:
-
Treated and untreated AML cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K27me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Caption: Workflow for Western blot analysis of H3K27me3 levels.
Conclusion
This compound is a valuable research tool for studying the role of EZH2 and H3K27me3 in AML pathogenesis. By inhibiting EZH2, this compound can effectively induce the differentiation of AML cells in vitro. The protocols provided herein offer a framework for investigating the cellular and molecular effects of this compound in AML cell lines and primary patient samples. These studies can contribute to a better understanding of differentiation-based therapies for AML and the development of novel epigenetic drugs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia | MDPI [mdpi.com]
- 5. The epigenetic role of EZH2 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ChIP-seq Analysis Following EPZ011989 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ011989 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. In various cancers, the dysregulation of EZH2 activity leads to aberrant gene silencing and tumor progression, making it a compelling therapeutic target.
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide landscape of protein-DNA interactions. When applied after treatment with this compound, ChIP-seq for H3K27me3 can elucidate the inhibitor's efficacy in reducing this repressive mark at specific genomic loci, leading to a deeper understanding of its mechanism of action and the identification of downstream target genes. These application notes provide a comprehensive guide, including detailed protocols and data interpretation, for conducting ChIP-seq analysis to assess the impact of this compound.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of EZH2 inhibitors on H3K27me3 levels at specific gene promoters. This data is typically generated by ChIP followed by quantitative PCR (ChIP-qPCR) and is presented as fold enrichment relative to a control (e.g., IgG) or as a percentage of input DNA.
Table 1: Effect of EZH2 Inhibition on H3K27me3 Enrichment at Target Gene Promoters
| Target Gene | Cell Line | Treatment | Fold Enrichment (vs. IgG) | Percent Input |
| MYT1 | KARPAS-422 | Vehicle (DMSO) | ~12.5 | ~0.25% |
| EZH2 Inhibitor (CPI-360) | ~2.5 | ~0.05% | ||
| CCND2 | KARPAS-422 | Vehicle (DMSO) | ~7.5 | ~0.15% |
| EZH2 Inhibitor (CPI-360) | ~1.5 | ~0.03% | ||
| MYT1 | PC9 | Vehicle (DMSO) | ~20 | ~0.4% |
| EZH2 Inhibitor (GSK126) | ~5 | ~0.1% |
Data is representative of typical results obtained with EZH2 inhibitors and is based on findings from Egan et al., 2016.[1]
Table 2: Key EZH2 Target Genes and their Functions
| Gene | Function | Cancer Relevance |
| MYT1 | Myelin Transcription Factor 1 | Tumor suppressor in various cancers |
| CCND2 | Cyclin D2 | Cell cycle regulation |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest, tumor suppressor |
| ADRB2 | Adrenoceptor Beta 2 | G-protein coupled receptor signaling |
| SLIT2 | Slit Guidance Ligand 2 | Neuronal guidance, tumor suppressor |
Signaling Pathways
Treatment with this compound primarily impacts the EZH2-mediated signaling pathway, leading to a global reduction in H3K27me3 and subsequent de-repression of target genes. This can influence several downstream cellular processes.
Caption: EZH2 signaling pathway and the effect of this compound.
Experimental Protocols
Experimental Workflow for ChIP-seq Analysis
Caption: ChIP-seq workflow with spike-in normalization.
Detailed Protocol for ChIP-seq with Spike-in Normalization
This protocol is adapted for studying global changes in histone modifications following treatment with a small molecule inhibitor like this compound.
1. Cell Culture and this compound Treatment
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the appropriate duration (e.g., 24-96 hours).
2. Crosslinking
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
3. Spike-in Chromatin Addition
-
Prior to cell lysis, add a fixed amount of chromatin from a different species (e.g., Drosophila melanogaster S2 cells) to each human cell sample. The ratio of spike-in to experimental chromatin should be optimized but is typically around 1:10 to 1:50. This step is crucial for normalizing the data to account for global changes in H3K27me3.[1]
4. Cell Lysis and Chromatin Sonication
-
Lyse the cells in a buffer containing protease inhibitors.
-
Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
5. Immunoprecipitation
-
Dilute the chromatin and pre-clear with Protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with rotation with an anti-H3K27me3 antibody and an antibody specific to a histone mark in the spike-in chromatin (e.g., anti-H2Av for Drosophila). A no-antibody or IgG control should also be included.[1]
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
6. Washes and Elution
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
7. Reverse Crosslinking and DNA Purification
-
Reverse the formaldehyde crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction or a column-based kit.
8. Library Preparation and Sequencing
-
Prepare sequencing libraries from the purified ChIP DNA and input DNA according to the manufacturer's instructions (e.g., Illumina).
-
Perform high-throughput sequencing.
9. Data Analysis
-
Align the sequencing reads to both the human and the spike-in reference genomes.
-
Use the number of reads aligning to the spike-in genome to calculate a normalization factor for each sample.
-
Apply this normalization factor to the human ChIP-seq data to accurately quantify the changes in H3K27me3 enrichment between this compound-treated and control samples.
Conclusion
ChIP-seq analysis following this compound treatment is a robust method for understanding the epigenetic consequences of EZH2 inhibition. The inclusion of a spike-in normalization strategy is critical for accurately quantifying the global reduction in H3K27me3. The protocols and data presented here provide a framework for researchers to design, execute, and interpret these experiments, ultimately contributing to the development of novel cancer therapies targeting the epigenome.
References
Application Notes and Protocols: Cell Viability Assays with EPZ011989 in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ011989 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] This epigenetic modification leads to the repression of target gene expression. In several cancers, including non-Hodgkin's lymphoma, mutations in EZH2 can lead to hyper-trimethylation of H3K27, promoting oncogenesis.[1][3] this compound has been shown to inhibit EZH2, reduce H3K27 methylation, and consequently induce apoptosis and inhibit proliferation in lymphoma cell lines, particularly those harboring EZH2 mutations.[1][3] These application notes provide detailed protocols for assessing the effect of this compound on the viability of lymphoma cell lines.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its close analog, Tazemetostat (EPZ-6438), in various lymphoma cell lines. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | EZH2 Mutation Status | Value | Reference |
| Ki (EZH2 Inhibition) | N/A | Wild-Type & Mutant | <3 nM | [1] |
| IC50 (H3K27me3 Reduction) | WSU-DLCL2 | Y641F | <100 nM | [1] |
| Lowest Cytotoxic Concentration (LCC) | WSU-DLCL2 | Y641F | 208 nM | [1] |
Table 2: Cell Proliferation IC50 Values for the EZH2 Inhibitor Tazemetostat (EPZ-6438) in Lymphoma Cell Lines (11-day assay)
| Cell Line | Histological Subtype | EZH2 Mutation Status | Proliferation IC50 (µM) |
| Pfeiffer | GCB-DLBCL | A682G | 0.012 |
| KARPAS-422 | GCB-DLBCL | Y641N | 0.23 |
| WSU-DLCL2 | GCB-DLBCL | Y641F | 0.17 |
| SU-DHL-10 | GCB-DLBCL | Y641S | 0.44 |
| SU-DHL-6 | GCB-DLBCL | Y641N | 0.48 |
| SU-DHL-4 | GCB-DLBCL | Y641C | 0.49 |
| DB | GCB-DLBCL | Y641F | 0.27 |
| OCI-Ly19 | GCB-DLBCL | Wild-Type | >10 |
GCB-DLBCL: Germinal Center B-Cell-like Diffuse Large B-Cell Lymphoma
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for a cell viability assay.
Experimental Protocols
Cell Culture of Lymphoma Cell Lines (Example: WSU-DLCL2)
Materials:
-
WSU-DLCL2 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
-
Sterile cell culture flasks and plates
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain WSU-DLCL2 cells in suspension culture in T-75 flasks.
-
Monitor cell density and viability regularly using Trypan Blue exclusion.
-
Subculture cells every 2-3 days to maintain a density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL.
-
To subculture, transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5-10 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired seeding density.
Cell Viability Assay (MTS-Based)
This protocol is a general guideline and may require optimization for different cell lines.
Materials:
-
Lymphoma cell lines in logarithmic growth phase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Sterile 96-well, flat-bottom plates (clear for colorimetric assays)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Count cells and determine viability.
-
Resuspend cells in complete growth medium to a final concentration of 5 x 10^4 to 1 x 10^5 cells/mL (optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate this compound dilution or vehicle control.
-
Treat cells in triplicate for each concentration.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours, 96 hours, or longer for slow-growing lines). Long-term proliferation assays of up to 11 days have been reported to show significant effects.[1]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time should be optimized to ensure the absorbance values are within the linear range of the microplate reader.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
-
Conclusion
This compound is a valuable tool for investigating the role of EZH2 in lymphoma. The protocols and data provided here offer a framework for conducting cell viability assays to determine the efficacy of this compound in various lymphoma cell lines. Careful optimization of cell seeding densities, treatment durations, and assay conditions is recommended to obtain reliable and reproducible results. The provided signaling pathway and workflow diagrams serve as a visual guide to the underlying biological mechanisms and experimental procedures.
References
Application Notes and Protocols: Long-Term Stability of EPZ011989 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ011989 is a potent and selective inhibitor of the histone methyltransferase EZH2, with an inhibition constant (Ki) of less than 3 nM for both wild-type and mutant forms.[1][2][3][4][5] Its role in cancer epigenetics makes it a valuable tool in research and drug development.[4][6] Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for storing and handling small molecules like this compound for in vitro and in vivo studies. Understanding the long-term stability of this compound in DMSO is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. These application notes provide a comprehensive guide to the stability of this compound in DMSO, including recommended storage conditions, protocols for stability assessment, and an overview of its mechanism of action.
Factors Influencing Compound Stability in DMSO
The stability of small molecules in DMSO can be affected by several factors:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture, which can lead to hydrolysis of susceptible compounds.[7][8][9] Studies have shown that water is a more significant contributor to compound degradation than oxygen.[10][11]
-
Storage Temperature: Temperature is a critical factor in maintaining the chemical integrity of compounds in solution. While most compounds are stable for extended periods at low temperatures, elevated temperatures can accelerate degradation.[7][10][11]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can potentially impact compound stability, although many compounds have shown resilience to multiple cycles.[7][10][11][12]
-
Light Exposure: Protection from light is crucial, as photo-labile compounds can degrade upon exposure. The use of amber or opaque vials is recommended.[7]
-
Oxygen: While generally considered less impactful than water, atmospheric oxygen can contribute to oxidative degradation of sensitive compounds.
Quantitative Data Summary: this compound Stability in DMSO
| Storage Temperature | Duration | Recommendation |
| -80°C | 1 year | Recommended for long-term storage of stock solutions.[1][3] |
| -20°C | 1 month | Suitable for short-term storage of working solutions.[1][3] |
| 4°C | Data not available; short-term storage at 4°C should be validated. | |
| Room Temperature | Not recommended for storage. |
Note: It is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For optimal results, use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber or opaque vials with tight-fitting caps
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to minimize water condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mix: Vortex the solution until the this compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[5]
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials.
-
Store: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Assessment of Long-Term Stability of this compound in DMSO
This protocol provides a framework for conducting a long-term stability study of this compound in DMSO using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the percentage of this compound remaining after storage under various conditions over a defined period.
Materials:
-
This compound in DMSO stock solution (prepared as in Protocol 1)
-
HPLC or LC-MS system with a suitable detector (UV or MS)
-
C18 reversed-phase column
-
Mobile phase solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
-
Internal standard (IS) solution (a stable, structurally similar compound, if available)
-
Low-binding sample vials
Procedure:
-
Sample Preparation:
-
Prepare a sufficient number of aliquots of the this compound stock solution in DMSO.
-
Designate a set of samples for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
Include a "time zero" (T=0) sample set that will be analyzed immediately after preparation.[7]
-
-
Storage:
-
Store the sample sets under their respective conditions.
-
Protect all samples from light.
-
-
Sample Analysis at Time Points:
-
At designated time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Prepare the samples for analysis by diluting them to a suitable concentration for the analytical method. If using an internal standard, add it at this stage.
-
-
LC-MS/HPLC Analysis:
-
Analyze the T=0 samples and the samples from each time point using a validated HPLC or LC-MS method.
-
The method should be able to separate this compound from any potential degradants.
-
-
Data Analysis:
-
Determine the peak area of this compound in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The formula is:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
If an internal standard is used, calculate the peak area ratio of this compound to the IS. The formula is:
-
% Remaining = (Peak Area Ratio at Time X / Peak Area Ratio at Time 0) * 100
-
-
-
Data Presentation:
-
Summarize the percentage of this compound remaining at each time point and storage condition in a table.
-
Plot the percentage remaining versus time for each condition.
-
Visualizations
This compound Mechanism of Action: EZH2 Inhibition
This compound is a selective inhibitor of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression of target genes. By inhibiting EZH2, this compound prevents H3K27 trimethylation, resulting in the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.[6]
Caption: this compound inhibits EZH2, preventing H3K27 trimethylation and gene repression.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the long-term stability of this compound in DMSO.
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Off-target effects of EPZ011989 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of EPZ011989 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for EZH2?
This compound is a highly potent and selective inhibitor of EZH2. It equipotently inhibits both wild-type and mutant EZH2 with a Ki of less than 3 nM.[1][2][3][4][5][6][7] Its selectivity for EZH2 is significantly greater than for other histone methyltransferases (HMTs).
Q2: What are the known primary off-targets of this compound?
The primary known off-target for this compound is EZH1, the closest homolog of EZH2. This compound exhibits a greater than 15-fold selectivity for EZH2 over EZH1.[1][2][8]
Q3: Has this compound been profiled against a broader panel of kinases or other enzymes?
This compound has been shown to have a high degree of selectivity for EZH2, with a more than 3000-fold selectivity over 20 other histone methyltransferases tested.[1][2][8]
Q4: Can this compound induce autophagy in cells?
Some studies suggest that treatment with EZH2 inhibitors like this compound may lead to the induction of autophagy as a potential survival mechanism in some cancer cell lines.[9] This is an important consideration for interpreting cellular responses to the inhibitor.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed at high concentrations of this compound.
-
Possible Cause: Off-target effects due to inhibition of EZH1 or other unforeseen targets at higher concentrations. The recommended concentration for cellular use is between 100-600 nM.[8]
-
Troubleshooting Steps:
-
Concentration Titration: Perform a dose-response curve to determine the minimal effective concentration for EZH2 inhibition in your cell line.
-
Use a More Selective Inhibitor (if available): Compare the phenotype with that of a structurally different EZH2 inhibitor with a distinct off-target profile.
-
EZH1 Knockdown/Knockout: Use siRNA or CRISPR to reduce EZH1 levels and assess if the observed phenotype is mitigated, which would suggest an EZH1-mediated off-target effect.
-
Rescue Experiment: If a specific off-target is suspected, attempt a rescue experiment by overexpressing the off-target protein.
-
Issue 2: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Differences in compound stability, cell permeability, or the presence of cellular machinery that influences drug activity. This compound has demonstrated good metabolic stability in human and rat liver microsomes.[2]
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the compound has been stored correctly and is not degraded. The stability is reported to be at least 4 years.[10]
-
Cellular Uptake Assay: Verify that this compound is effectively entering your cells of interest.
-
Measure Target Engagement: Directly measure the inhibition of H3K27 methylation in your cells using techniques like Western blotting or immunofluorescence to confirm EZH2 inhibition at the concentrations used. This compound has been shown to reduce cellular H3K27 methylation with an IC50 of 94 nM.[4]
-
Issue 3: Variable anti-proliferative effects across different cell lines.
-
Possible Cause: The dependency on EZH2 activity varies between cell lines. Some cell lines, particularly those with EZH2 mutations (e.g., Y641F), are highly dependent on its activity, while others with wild-type EZH2 may be less sensitive.[1][3] Additionally, off-target effects could contribute to differential sensitivity.
-
Troubleshooting Steps:
-
Genotype Verification: Confirm the EZH2 mutation status of your cell lines.
-
Assess EZH2 Dependency: Perform EZH2 knockdown experiments to confirm that the anti-proliferative effect is on-target.
-
Evaluate Off-Target Contribution: At higher concentrations, consider the possibility of off-target effects contributing to cytotoxicity. A detailed dose-response analysis is crucial.
-
Data on this compound Selectivity
| Target | Parameter | Value | Fold Selectivity vs. EZH2 |
| EZH2 (Wild-Type & Mutant) | Ki | < 3 nM | - |
| EZH1 | Ki | ~103 nM | > 15-fold |
| Other HMTs (panel of 20) | Ki | - | > 3000-fold |
| Cellular H3K27 Methylation (WSU-DLCL2 cells) | IC50 | < 100 nM | - |
Experimental Protocols
Protocol 1: Cellular Proliferation Assay (Based on WSU-DLCL2 cells)
-
Cell Plating: Plate exponentially growing WSU-DLCL2 cells in triplicate in 96-well plates.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound. A typical concentration range might be from 0 to 10 μM.[4]
-
Incubation: Incubate the cells for up to 11 days.[4]
-
Viability Assessment: Determine the viable cell number every 3-4 days using a suitable method, such as the Guava Viacount assay.[1]
-
Data Analysis: Calculate the Lowest Cytotoxic Concentration (LCC) or IC50 for proliferation inhibition. The reported average LCC in WSU-DLCL2 cells is 208 nM.[2][4]
Protocol 2: Western Blot for H3K27 Methylation
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 4 days).[1]
-
Histone Extraction: Isolate histones from the treated and untreated cells.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Probe the membrane with a primary antibody specific for H3K27me3.
-
Use an antibody for total Histone H3 as a loading control.
-
Incubate with a suitable secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of H3K27me3 normalized to total H3.
Visualizations
Caption: EZH2 Signaling Pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | EZH2 inhibitor | AmBeed.com [ambeed.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing EPZ011989 Concentration for WSU-DLCL2 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the EZH2 inhibitor EPZ011989 with the WSU-DLCL2 cell line.
Frequently Asked Questions (FAQs)
Q1: What is the specific EZH2 mutation in WSU-DLCL2 cells?
A1: WSU-DLCL2 cells harbor a heterozygous Y641F mutation in the SET domain of the EZH2 gene.[1][2][3][4] This is a gain-of-function mutation that alters the substrate specificity of the EZH2 enzyme, leading to increased trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of the EZH2 methyltransferase.[5] It equipotently inhibits both wild-type and mutant forms of EZH2, with a high degree of selectivity over other histone methyltransferases.[6] By blocking EZH2 activity, this compound leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes.
Q3: What is the expected potency of this compound in WSU-DLCL2 cells?
A3: this compound exhibits high potency in WSU-DLCL2 cells. The key parameters are:
-
Biochemical Inhibition (Ki): <3 nM for both wild-type and Y641 mutant EZH2.[6]
-
Anti-proliferation (LCC): The average lowest cytotoxic concentration (LCC) in an 11-day proliferation assay is approximately 208 nM.[5]
Q4: What are the recommended cell culture conditions for WSU-DLCL2?
A4: WSU-DLCL2 cells are grown in suspension. The recommended culture conditions are:
-
Medium: RPMI 1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS).[1][4]
-
Cell Density: Maintain cultures between 0.5 x 10⁶ and 1.5 x 10⁶ cells/mL.[1] For subculturing, split a saturated culture 1:3 to 1:5 every 2-3 days.[1]
-
Incubation: 37°C with 5% CO₂.[1]
-
Doubling Time: Approximately 40-60 hours.[1]
Data Presentation
Table 1: this compound Potency Metrics
| Parameter | Value | Cell Line / Condition | Reference |
| Biochemical Ki | < 3 nM | Wild-Type & Y641F EZH2 | [6] |
| Cellular H3K27me3 IC50 | < 100 nM | WSU-DLCL2 | [5][6] |
| Proliferation LCC | ~208 nM | WSU-DLCL2 (11-day assay) | [5] |
Table 2: WSU-DLCL2 Cell Culture Parameters
| Parameter | Recommendation | Reference |
| Base Medium | RPMI 1640 | [1][4] |
| Serum | 10% Heat-Inactivated FBS | [1] |
| Growth Mode | Suspension | [1] |
| Seeding Density | 0.5 x 10⁶ cells/mL | [1] |
| Subculture Ratio | 1:3 to 1:5 every 2-3 days | [1] |
| Doubling Time | 40-60 hours | [1] |
Troubleshooting Guide
Issue 1: this compound appears to have low solubility or precipitates in my culture medium.
-
Question: I'm having trouble dissolving this compound, or I see precipitation after adding it to my cell culture medium. How can I resolve this?
-
Answer:
-
Prepare a Concentrated Stock in DMSO: this compound is soluble in DMSO at concentrations up to 20 mg/mL.[6] Prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[6] Aliquot and store at -80°C to minimize freeze-thaw cycles.[7]
-
Use Gentle Warming/Sonication: If you notice precipitation when preparing the stock solution, gentle warming or sonication can aid dissolution.[8][9]
-
Minimize Final DMSO Concentration: When diluting the stock into your culture medium, ensure the final DMSO concentration is low and consistent across all conditions, ideally ≤0.1%.[10] High concentrations of DMSO can be toxic to cells and may affect compound solubility.
-
Serial Dilutions: Perform serial dilutions in culture medium from your highest treatment concentration to ensure homogeneity.
-
Issue 2: The observed IC50 for proliferation is significantly higher than expected (>500 nM).
-
Question: My cell proliferation assay shows a much weaker effect of this compound on WSU-DLCL2 cells than the literature suggests. What could be the cause?
-
Answer:
-
Assay Duration is Critical: The anti-proliferative effects of EZH2 inhibitors are often delayed and require multiple cell divisions to become apparent. Short-term assays (e.g., 48-72 hours) may not be sufficient. The reported LCC of ~208 nM was determined over an 11-day period.[5] Ensure your assay duration is at least 7 days, re-plating cells as needed.
-
Verify H3K27me3 Reduction: Before assessing proliferation, confirm that this compound is effectively inhibiting its target in your cells. Treat WSU-DLCL2 cells with a concentration range (e.g., 10 nM to 1 µM) for 4 days and perform a Western blot for H3K27me3. A significant reduction in this mark confirms the compound is active.
-
Cell Health and Seeding Density: Ensure cells are in the exponential growth phase at the start of the experiment. Seeding at too high a density can lead to nutrient depletion and affect results. Use the recommended seeding densities.
-
Serum Concentration: High concentrations of serum may contain factors that promote proliferation and potentially reduce the apparent potency of the inhibitor.[10] While 10% FBS is standard for culture, consider if this is affecting your specific assay.
-
Issue 3: I'm seeing high variability between my experimental replicates.
-
Question: My dose-response curves are inconsistent between experiments. How can I improve reproducibility?
-
Answer:
-
Consistent Cell Passaging: Use cells from a similar passage number for all experiments. WSU-DLCL2 cells are stable for at least 10 passages.[11] High passage numbers can lead to genetic drift and altered phenotypes.
-
Homogeneous Cell Suspension: As suspension cells, WSU-DLCL2 can form small clumps.[1] Ensure you have a single-cell suspension before plating by gently pipetting up and down.
-
Accurate Pipetting: When preparing serial dilutions and plating cells, ensure accurate and consistent pipetting, especially for the inhibitor and cell suspension.
-
Edge Effects in Plates: In 96-well plates, the outer wells are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells for treatment conditions; instead, fill them with sterile PBS or medium.[10]
-
Issue 4: My cells have developed resistance to this compound over time.
-
Question: After prolonged treatment, my WSU-DLCL2 cells are no longer responding to this compound. What is the likely mechanism?
-
Answer: Acquired resistance to EZH2 inhibitors has been documented. Potential mechanisms include:
-
Secondary EZH2 Mutations: Cells can develop new mutations in the EZH2 gene that prevent the inhibitor from binding to its target site.[12]
-
Activation of Bypass Pathways: The activation of pro-survival signaling pathways, such as the PI3K/AKT or MEK pathways, can render cells resistant to EZH2 inhibition.[12] These pathways can overcome the cell cycle arrest induced by the inhibitor.
-
Experimental Protocols
Protocol 1: WSU-DLCL2 Cell Proliferation Assay (Long-Term)
-
Cell Seeding: Prepare a single-cell suspension of exponentially growing WSU-DLCL2 cells in RPMI 1640 + 10% FBS. Seed cells in a 96-well plate at a density of 0.5 x 10⁶ cells/mL in a final volume of 100 µL per well.
-
Compound Preparation: Prepare a 2X concentration series of this compound in culture medium from a 10 mM DMSO stock. A recommended starting range is 0 to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, bringing the final volume to 200 µL.
-
Incubation and Monitoring: Incubate the plate at 37°C, 5% CO₂. Every 3-4 days, gently resuspend the cells in each well, transfer a fraction of the cell suspension to a new plate, and add fresh medium with the appropriate concentration of this compound to maintain the original cell density and treatment conditions.[6]
-
Viability Assessment: On days 4, 7, and 11, determine the number of viable cells using a suitable method, such as the Guava ViaCount assay or a DNA-binding dye-based fluorescence assay.[6][13]
-
Data Analysis: Plot the viable cell number against the this compound concentration for each time point to determine the effect on proliferation.
Protocol 2: Western Blot for H3K27me3 Reduction
-
Cell Treatment: Seed WSU-DLCL2 cells in a 6-well plate at 0.5 x 10⁶ cells/mL and treat with increasing concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for 4 days.
-
Histone Extraction: Harvest the cells by centrifugation. Extract histones using an acid extraction method or a commercial kit. Quantify the protein concentration.
-
Sample Preparation: For each sample, dilute 5-10 µg of extracted histones in 1X LDS sample buffer with 100 mM DTT. Heat at 95°C for 5 minutes.[14]
-
SDS-PAGE: Separate the proteins on a 15% SDS-PAGE gel, which is suitable for resolving low molecular weight proteins like histones.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the following primary antibodies diluted in the blocking buffer:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities. Normalize the H3K27me3 signal to the total Histone H3 signal to determine the concentration-dependent reduction in the histone mark.
Visualizations
References
- 1. Leibniz Institute DSMZ: Details [dsmz.de]
- 2. Somatic mutation of EZH2 (Y641) in Follicular and Diffuse Large B-cell Lymphomas of Germinal Center Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatic mutations at EZH2 Y641 act dominantly through a mechanism of selectively altered PRC2 catalytic activity, to increase H3K27 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WSU DLCL2(人淋巴瘤细胞)_科研细胞_南京科佰生物科技有限公司 [cobioer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. WSU-DLCL2-Cell-Line-(Not-for-sale) - Kyinno Bio [kyinno.com]
- 12. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Histone western blot protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
EPZ011989 degradation or instability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and stability of the EZH2 inhibitor, EPZ011989. Due to its physicochemical properties, particularly its poor aqueous solubility, careful preparation and handling are crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is practically insoluble in water. The recommended solvents for creating stock solutions are DMSO (Dimethyl Sulfoxide) and Ethanol. For in vivo studies, specific formulations with co-solvents are required.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to dissolve this compound in anhydrous, high-purity DMSO. Gentle warming to 37°C and brief sonication (5-10 minutes in a water bath sonicator) can aid in complete dissolution.[1] Avoid prolonged heating as it may degrade the compound.[1]
Q3: What are the recommended storage conditions for this compound?
A3: this compound as a solid powder is stable for extended periods when stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] For optimal results, it is recommended that working solutions for in vivo experiments be prepared fresh on the day of use.
Q4: Is this compound stable in aqueous solutions like cell culture media or assay buffers?
A4: this compound has very low solubility in aqueous buffers and is prone to precipitation when a concentrated DMSO stock solution is diluted into an aqueous medium.[1][2] While specific data on the chemical degradation of this compound in aqueous solutions is limited, the primary issue encountered is physical instability (precipitation) rather than chemical breakdown. The pyridone core of this compound is a generally stable chemical scaffold.[3][4][5][6][7][8]
Q5: My this compound precipitated out of solution during my experiment. What should I do?
A5: Precipitation can lead to inconsistent and inaccurate results. Refer to the Troubleshooting Guide below for steps to address this issue. The key is to ensure the final concentration of this compound in your aqueous solution is below its solubility limit and that the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally <0.5%) to minimize toxicity.[9]
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ~5 - 20 mg/mL | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[10] |
| Ethanol | ~20 - 100 mg/mL | |
| Water | Insoluble | |
| DMF | ~10 - 20 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 3 years | |
| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[10] |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles.[11] |
| In vivo working solution | Use immediately | N/A | It is recommended to prepare fresh for each experiment.[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (605.8 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes or gently warm the solution to 37°C.[1]
-
Storage: Store the 10 mM stock solution in small aliquots at -80°C for long-term storage.
Protocol 2: Preparation of an In Vivo Formulation (Example)
This is an example formulation and may require optimization based on the specific experimental requirements.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 5 mg/mL).[10]
-
In a separate tube, add the required volume of the DMSO stock solution to PEG300 and mix until clear.[10]
-
Add Tween 80 to the mixture and mix until clear.[10]
-
Finally, add ddH₂O to the desired final volume and mix thoroughly.[10]
-
This mixed solution should be used immediately for optimal results.[10]
Visual Guides
Caption: Experimental workflow for preparing this compound solutions.
Troubleshooting Guide
This guide addresses common issues related to the degradation and instability of this compound in solution.
Caption: Troubleshooting logic for this compound instability issues.
Problem: I am observing inconsistent results or a lack of activity with this compound in my cell-based or biochemical assays.
This issue is often linked to the poor aqueous solubility of this compound, which can lead to precipitation and a lower effective concentration in your experiment.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate after adding the this compound working solution. Do you see any visible precipitate? This can sometimes be observed as cloudiness or small particles.
-
Optimize Final Concentration: If precipitation is observed, the most likely cause is that the concentration of this compound is above its solubility limit in your final assay buffer.
-
Action: Perform a dose-response experiment at lower concentrations to determine the practical working concentration range in your specific assay system.
-
-
Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also cause poorly soluble compounds to precipitate when diluted into an aqueous buffer.
-
Action: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%.[9] This may require preparing intermediate dilutions of your stock solution in DMSO before the final dilution into your aqueous buffer.
-
-
Preparation of Working Solution: The way you dilute your DMSO stock solution into the aqueous buffer is critical.
-
Freshness of Solutions:
-
Action: Prepare the final aqueous working solution of this compound fresh for each experiment and use it immediately. Do not store aqueous solutions of this compound.
-
-
Stock Solution Integrity: If you have ruled out precipitation in your final assay solution, consider the stability of your stock solution.
-
Action: Ensure your DMSO stock solution has been stored correctly (aliquoted, at -80°C, and protected from light). If in doubt, prepare a fresh stock solution from the solid powder. Use high-quality, anhydrous DMSO, as moisture can impact the solubility and stability of some compounds.[10]
-
By following these guidelines, researchers can minimize the potential for issues related to the degradation or instability of this compound and ensure more reliable and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to EPZ011989
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the EZH2 inhibitor EPZ011989 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] It functions as an S-adenosyl methionine (SAM) competitive inhibitor, blocking the catalytic activity of EZH2.[5] This inhibition prevents the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to the silencing of tumor suppressor genes.[3][6] this compound has shown equipotent inhibition of both wild-type and mutant forms of EZH2.[1][3]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the common mechanisms of acquired resistance?
Several mechanisms can lead to acquired resistance to EZH2 inhibitors like this compound. The two major categories are:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can bypass their dependency on EZH2 by activating alternative signaling pathways that promote survival and proliferation. Commonly observed activated pathways include the PI3K/AKT, MAPK/MEK, and IGF-1R pathways.[5]
-
Secondary Mutations in the EZH2 Target Protein: Acquired mutations in the EZH2 gene can prevent the binding of this compound to the EZH2 protein, rendering the inhibitor ineffective.[5][7][8] These mutations often occur in the D1 or SET domains of EZH2.[7][8]
-
Alterations in Cell Cycle Regulation: Mutations in genes that control the cell cycle, such as those in the RB1/E2F axis, can uncouple the differentiation effects of EZH2 inhibition from cell cycle arrest.[9][10][11][12][13][14] This allows cells to continue proliferating despite treatment.
-
Induction of Autophagy: Some studies suggest that cancer cells may use autophagy as a protective mechanism to survive the effects of EZH2 inhibition.[15][16]
Q3: Are there specific genetic backgrounds that are more sensitive or resistant to this compound?
Yes, the genetic background of the cancer cells can significantly influence their sensitivity to EZH2 inhibitors.
-
Sensitivity:
-
BAP1 Mutations: Cancers with loss-of-function mutations in the BAP1 gene, such as mesothelioma and some renal cell carcinomas, often show increased EZH2 expression and are particularly sensitive to EZH2 inhibition.[17][18][19][20]
-
SMARCB1 Deficiency: Tumors with inactivating mutations in the SMARCB1 (INI1) gene, a core subunit of the SWI/SNF chromatin remodeling complex, can be dependent on PRC2 activity and are often sensitive to EZH2 inhibitors.[7]
-
-
Resistance:
-
Intact RB1 Pathway: An intact RB1/E2F axis is often required for susceptibility to EZH2 inhibitors.[9] Mutations that disrupt this pathway can lead to resistance.
-
Q4: Can alternative splicing of EZH2 affect the efficacy of this compound?
Alternative splicing of the EZH2 pre-mRNA can generate different EZH2 isoforms.[21][22][23] The expression of these isoforms can be dysregulated in cancer and may influence tumorigenesis.[21][23] For example, the inclusion of exon 14, regulated by the splicing factor SF3B3, has been linked to renal cancer.[21][23] While direct evidence linking specific splice variants to this compound resistance is still emerging, it is plausible that isoforms with altered drug binding sites or functional properties could contribute to a reduced response.
Troubleshooting Guides
Issue 1: Decreased Cell Viability Inhibition Over Time
Possible Cause 1: Activation of Bypass Survival Pathways
-
Troubleshooting Steps:
-
Pathway Analysis: Perform Western blot or phospho-proteomic analysis to check for the activation of key survival pathways like PI3K/AKT and MAPK/MEK. Look for increased phosphorylation of proteins like AKT, ERK, and MEK.
-
Combination Treatment: If pathway activation is detected, consider co-treating the cells with this compound and an inhibitor of the activated pathway (e.g., a PI3K inhibitor or a MEK inhibitor).[5]
-
Evaluate Synergy: Use cell viability assays to determine if the combination treatment is synergistic.
-
Possible Cause 2: Development of Secondary EZH2 Mutations
-
Troubleshooting Steps:
-
Sequence EZH2: Isolate genomic DNA from the resistant cells and perform Sanger or next-generation sequencing of the EZH2 gene to identify potential mutations in the drug-binding site.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to assess whether this compound can still bind to the EZH2 protein in the resistant cells. A lack of thermal stabilization of EZH2 by the drug would indicate a binding issue.[5]
-
Alternative PRC2 Inhibitors: Test the sensitivity of the resistant cells to other PRC2 inhibitors that have a different binding mechanism, such as EED inhibitors (e.g., MAK683).[9]
-
Issue 2: Cells Continue to Proliferate Despite Evidence of H3K27me3 Reduction
Possible Cause: Disruption of the RB1/E2F Cell Cycle Checkpoint
-
Troubleshooting Steps:
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of the treated cells. Resistance linked to the RB1/E2F axis may show an escape from the G1 arrest typically induced by EZH2 inhibitors.[9][11]
-
Western Blot for Cell Cycle Proteins: Analyze the expression levels of key cell cycle proteins such as RB1, p16, and cyclins. Loss of RB1 or p16 expression can indicate a disrupted checkpoint.
-
Combination with Cell Cycle Inhibitors: If the RB1/E2F axis is compromised, consider a combination therapy with a cell cycle inhibitor, such as an AURKB inhibitor.[10][12][13][14]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| Ki (EZH2) | <3 nM | Mutant and Wild-Type EZH2 | [1][2][3][4] |
| Selectivity | >15-fold over EZH1 | EZH1 vs EZH2 | [1][3][24] |
| Selectivity | >3000-fold over other HMTs | 20 other histone methyltransferases | [1][3][24] |
| IC50 (H3K27 methylation) | <100 nM | WSU-DLCL2 (Y641F mutant) | [1][3] |
Experimental Protocols
1. Cell Viability Assay
-
Objective: To determine the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Plate exponentially growing cells in triplicate in 96-well plates.
-
Incubate cells with increasing concentrations of this compound.
-
Determine the viable cell number at various time points (e.g., every 3-4 days for up to 11 days) using a suitable method such as the Guava ViaCount assay or a resazurin-based assay.[1]
-
Calculate IC50 values from the dose-response curves.
-
2. Western Blot Analysis for Protein Expression and Phosphorylation
-
Objective: To assess the levels of total and phosphorylated proteins in key signaling pathways.
-
Methodology:
-
Lyse cells treated with this compound and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, EZH2, H3K27me3, Histone H3).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To evaluate the binding of this compound to its target protein EZH2 in intact cells.
-
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to separate aggregated proteins from the soluble fraction.
-
Analyze the soluble fraction by Western blot for the presence of EZH2.
-
Drug binding will stabilize the protein, leading to less aggregation at higher temperatures.
-
4. EZH2 Gene Sequencing
-
Objective: To identify mutations in the EZH2 gene that may confer resistance.
-
Methodology:
-
Isolate genomic DNA from resistant and sensitive cell populations.
-
Amplify the coding regions of the EZH2 gene using PCR.
-
Purify the PCR products and perform Sanger sequencing or next-generation sequencing.
-
Align the sequences to the reference EZH2 sequence to identify any mutations.
-
Visualizations
Caption: Mechanisms of acquired resistance to the EZH2 inhibitor this compound.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2-mediated development of therapeutic resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquisition of a single EZH2 D1 domain mutation confers acquired resistance to EZH2-targeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Loss of BAP1 function leads to EZH2-dependent transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benefits and Challenges of Inhibiting EZH2 in Malignant Pleural Mesothelioma [mdpi.com]
- 19. Loss of BAP1 function leads to EZH2-dependent transformation. [vivo.weill.cornell.edu]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. academic.oup.com [academic.oup.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Troubleshooting EPZ011989 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting precipitation issues encountered when using the EZH2 inhibitor, EPZ011989, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally bioavailable small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2][3] It inhibits both wild-type and mutant forms of EZH2 with a Ki value of less than 3 nM.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[4] This epigenetic modification leads to transcriptional repression of target genes. By inhibiting EZH2, this compound reduces H3K27me3 levels, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in various cancers.[4][5]
Q2: What are the primary solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][6] It is practically insoluble in water.[2] For cell culture experiments, it is crucial to prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO.[2][5]
Q3: What are the recommended storage conditions for this compound stock solutions?
To maintain the stability and activity of this compound, stock solutions should be stored at -20°C or -80°C.[5][7] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7][8] When stored properly, stock solutions can be stable for extended periods.[5][6][7]
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to diagnose and resolve this problem.
Issue: Precipitate forms immediately or over time after adding this compound to cell culture media.
Potential Cause 1: Poor Solubility in Aqueous Solutions
This compound is a hydrophobic compound with low aqueous solubility.[2] Direct dilution of a highly concentrated DMSO stock into media can cause the compound to crash out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent toxicity and its effect on compound solubility.[8]
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the this compound stock solution in your cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warm Media: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility. However, be mindful of the compound's stability at this temperature over time.[9]
-
Increase Serum Concentration: For serum-containing media, increasing the serum percentage (e.g., from 10% to 20%) can sometimes help stabilize hydrophobic compounds.[9] However, be aware that serum components can potentially interact with the compound.
Potential Cause 2: High Final Concentration of this compound
The desired final concentration of this compound in your experiment may exceed its solubility limit in the specific cell culture medium being used.
Solutions:
-
Determine the Optimal Concentration Range: Conduct a dose-response experiment to identify the lowest effective concentration of this compound that achieves the desired biological effect. The recommended concentration for cellular use is typically in the range of 100-600 nM.[3]
-
Solubility Testing: Before proceeding with your main experiment, perform a small-scale solubility test. Prepare a series of dilutions of this compound in your cell culture medium and visually inspect for precipitation over the intended incubation period.
Potential Cause 3: Interaction with Media Components
Components within the cell culture medium, such as salts, amino acids, or pH buffers, can interact with this compound and reduce its solubility.[9][10]
Solutions:
-
Test Different Media Formulations: If precipitation persists, consider testing the solubility of this compound in a different basal medium formulation.
-
pH Considerations: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Fluctuations in pH can affect the charge and solubility of small molecules.[9]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 5 mg/mL (7.78 mM) to 100 mg/mL (165.07 mM) | [1][2][5][6] |
| Ethanol | 20 mg/mL to 100 mg/mL (165.07 mM) | [1][2][6] |
| DMF | 10 mg/mL | [6] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |
| Water | Insoluble | [2] |
Note: Solubility can be affected by factors such as temperature, pH, and the presence of other solutes. Sonication may be required to aid dissolution in some solvents.[1][5] It is also important to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate at a low frequency to aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes and store at -20°C or -80°C.[7]
Protocol 2: Dilution of this compound into Cell Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM solution.
-
Vortex the intermediate dilution gently.
-
Use this intermediate dilution to prepare the final working concentrations for your experiment.
-
-
Direct Dilution (Use with caution):
-
Add the required volume of the stock solution directly to the pre-warmed media while gently vortexing or swirling the media to ensure rapid and even distribution.
-
-
Final Incubation: Add the final this compound-containing media to your cells and proceed with your experiment.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
EPZ011989 Target Engagement Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the target engagement of EPZ011989, a potent and selective inhibitor of the histone methyltransferase EZH2.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: The primary target of this compound is the Enhancer of Zeste Homolog 2 (EZH2), which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] this compound acts as a selective inhibitor of EZH2.[3][4][5][6][7][8] Its mechanism of action involves the inhibition of the methyltransferase activity of EZH2, which in turn prevents the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] This reduction in H3K27me3, a repressive epigenetic mark, leads to the reactivation of silenced tumor suppressor genes.[9]
Q2: How can I assess whether this compound is engaging its target, EZH2, in my cell line?
A2: There are three primary methods to assess the target engagement of this compound in cells:
-
Western Blotting: To measure the global levels of H3K27me3. A decrease in H3K27me3 levels upon treatment with this compound indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): To directly measure the binding of this compound to EZH2. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[10][11][12]
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR: To examine the occupancy of EZH2 and the levels of H3K27me3 at specific gene promoters known to be regulated by EZH2.
Q3: What is the expected outcome of a successful target engagement experiment with this compound?
A3: A successful experiment will demonstrate one or more of the following:
-
A dose-dependent decrease in the global levels of H3K27me3, as measured by Western Blot.
-
A thermal shift of the EZH2 protein to a higher temperature in the presence of this compound in a CETSA experiment.
-
A reduction in the occupancy of EZH2 and H3K27me3 at the promoter regions of target genes, as determined by ChIP-qPCR.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Target/System | Reference |
| Biochemical Ki | <3 nM | Wild-type EZH2 | [3] |
| <3 nM | Y646F mutant EZH2 | [3] | |
| Cellular H3K27me3 IC50 | 94 ± 48 nM | WSU-DLCL2 cells | [3] |
| Selectivity vs. EZH1 | >15-fold | Cell-free assay | [3][7] |
| Selectivity vs. other HMTs | >3000-fold | 20 other histone methyltransferases | [3][7] |
Table 2: Cellular Activity of this compound in a Lymphoma Cell Line
| Parameter | Value | Cell Line | Reference |
| Lowest Cytotoxic Concentration (LCC) | 208 ± 75 nM | WSU-DLCL2 | [3] |
Signaling Pathway and Experimental Workflows
EZH2 Signaling Pathway
Experimental Protocols and Troubleshooting
Method 1: Western Blot for H3K27me3
This protocol allows for the assessment of global changes in H3K27 trimethylation following this compound treatment.
Detailed Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for 72-96 hours.
-
Histone Extraction:
-
Harvest and wash cells with PBS.
-
Perform histone extraction using an acid extraction method or a commercial kit for optimal enrichment of histone proteins.[9]
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (10-20 µg) onto a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C:
-
Rabbit anti-H3K27me3 (e.g., Cell Signaling Technology, #9733) at 1:1000 dilution.
-
Rabbit anti-Histone H3 (e.g., Abcam, ab1791) at 1:5000 dilution as a loading control.
-
-
Wash the membrane and incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect with an ECL substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No change in H3K27me3 levels | Insufficient treatment time or concentration. | Increase the incubation time (up to 7 days) or the concentration of this compound. |
| Inactive compound. | Ensure the compound is properly stored and handled. Test a fresh batch. | |
| Weak or no signal for H3K27me3 | Poor antibody performance. | Use a validated antibody for Western blotting and optimize the antibody concentration. |
| Insufficient histone enrichment. | Use an acid extraction protocol for cleaner histone preparations. | |
| High background | Insufficient blocking or washing. | Increase blocking time and the number of washes. |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. |
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA directly assesses the physical interaction between this compound and EZH2 in a cellular environment.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound (e.g., 1-10 µM) or vehicle control for 1-2 hours at 37°C.
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Perform Western blotting as described above, using a primary antibody against EZH2 (e.g., Cell Signaling Technology, #5246) at a 1:1000 dilution.
-
-
Data Analysis:
-
Quantify the EZH2 band intensities at each temperature.
-
Plot the normalized band intensity against the temperature to generate melting curves for both the treated and control samples. A shift in the melting curve to a higher temperature indicates target engagement.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No thermal shift observed | Suboptimal compound concentration or incubation time. | Optimize the concentration of this compound and the incubation time. |
| Inappropriate temperature range. | Adjust the temperature gradient to cover the melting point of EZH2 in your cell line. | |
| High variability between replicates | Inconsistent heating or sample handling. | Use a thermal cycler for precise temperature control and ensure consistent pipetting. |
| Weak EZH2 signal | Low EZH2 expression in the cell line. | Use a cell line with higher EZH2 expression or an overexpression system. |
| Inefficient antibody. | Use a validated antibody for EZH2 and optimize its concentration. |
Method 3: Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP-qPCR allows for the analysis of EZH2 occupancy and H3K27me3 levels at specific gene promoters.
Detailed Protocol:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and nuclei.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.[13]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.[13]
-
Incubate the chromatin overnight at 4°C with one of the following antibodies:
-
Anti-EZH2 (e.g., Active Motif, #39933)
-
Anti-H3K27me3 (e.g., Cell Signaling Technology, #9733)
-
Normal Rabbit IgG as a negative control.
-
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
-
Elution and DNA Purification:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter regions of known EZH2 target genes (e.g., MYT1, CDKN2A).
-
Calculate the enrichment as a percentage of the input DNA.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Low DNA yield after ChIP | Inefficient cross-linking or immunoprecipitation. | Optimize formaldehyde cross-linking time. Ensure you are using a ChIP-validated antibody and sufficient antibody amount.[14] |
| Insufficient starting material. | Increase the number of cells used for the experiment. | |
| High background in IgG control | Incomplete blocking or insufficient washing. | Pre-clear the chromatin and increase the stringency and number of washes.[13] |
| Non-specific binding to beads. | Block the beads with BSA and salmon sperm DNA before use. | |
| No enrichment of target genes | Inappropriate primer design. | Design primers that amplify a 100-200 bp region of the target promoter. |
| Chromatin over-fragmented. | Optimize sonication conditions to achieve the desired fragment size.[14] |
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. bosterbio.com [bosterbio.com]
- 14. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Cell line-specific responses to EPZ011989 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the EZH2 inhibitor, EPZ011989.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] This epigenetic modification leads to transcriptional repression of target genes. By inhibiting EZH2, this compound leads to a global reduction in H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes, which can induce cell cycle arrest and apoptosis in cancer cells.[3] this compound equipotently inhibits both wild-type and mutant forms of EZH2.[1][4]
Q2: How do I prepare and store this compound for in vitro experiments?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4][5] It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[4] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[7] When preparing working solutions for cell culture, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the known off-target effects of this compound?
This compound is a highly selective inhibitor of EZH2. It exhibits greater than 15-fold selectivity for EZH2 over its homolog EZH1 and over 3000-fold selectivity against at least 20 other histone methyltransferases.[1][4] While specific off-target effects leading to observable cellular phenotypes are not widely reported, as with any small molecule inhibitor, the possibility of off-target activities should be considered, especially at higher concentrations. One study on epigenetic chemical probes identified that some EZH2/1 inhibitors could potentiate the cytotoxicity of a UBA1 inhibitor through off-target inhibition of the ABCG2 efflux transporter.[8]
Q4: Why am I not observing a decrease in H3K27me3 levels after this compound treatment?
Several factors could contribute to this observation. Please refer to the Troubleshooting Guide for Western Blot Analysis of H3K27me3 below for a detailed breakdown of potential issues and solutions. Common reasons include insufficient treatment duration or concentration, issues with the Western blot protocol itself, or the development of resistance in the cell line.
Q5: My cells are not showing a cytotoxic response to this compound. What could be the reason?
Cell line-specific responses to this compound are common. Some cell lines are inherently resistant to EZH2 inhibition. This resistance can be multifactorial and may not solely depend on the EZH2 mutation status. Mechanisms of resistance can include the activation of pro-survival signaling pathways such as PI3K/AKT or MAPK.[9] For a more detailed explanation and troubleshooting steps, please see the Troubleshooting Guide for Cell Viability and Proliferation Assays .
Quantitative Data Summary
The following tables summarize the in vitro potency and cell-based activity of this compound across different contexts.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Potency (Ki) | Selectivity |
| EZH2 (Wild-Type) | Biochemical Ki | <3 nM[1] | >15-fold vs. EZH1[1] |
| EZH2 (Y646 Mutant) | Biochemical Ki | <3 nM[1] | >3000-fold vs. 20 other HMTs[1] |
| EZH1 | Biochemical Ki | - | - |
Table 2: Cell-Based Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | Assay | IC50 / LCC | Reference |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Y641F Mutant | H3K27me3 Reduction (ELISA) | 94 ± 48 nM | [1] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Y641F Mutant | Proliferation (11-day) | LCC: 208 ± 75 nM | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | Wild-Type | H3K27me3 Inhibition | - (Effective at 0.625 µM) | [4] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | H3K27me3 Inhibition | - (Effective at 0.625 µM) | [4] |
| MV4-11 | Acute Myeloid Leukemia | Wild-Type | H3K27me3 Inhibition | - (Effective at 0.625 µM) | [4] |
| HEC-50B | Endometrial Cancer | High EZH2 | Proliferation | IC50: 1.0 ± 0.2 µM (GSK126) | |
| Ishikawa | Endometrial Cancer | High EZH2 | Proliferation | IC50: 0.9 ± 0.6 µM (GSK126) | |
| HEC-151 | Endometrial Cancer | Low EZH2 | Proliferation | IC50: 23.5 ± 7.6 µM (EPZ005687) | |
| HEC-265 | Endometrial Cancer | Low EZH2 | Proliferation | IC50: 10.4 ± 0.6 µM (GSK126) |
LCC: Lowest Cytotoxic Concentration. Note that some data points are for other EZH2 inhibitors (GSK126, EPZ005687) but are included to illustrate the concept of differential sensitivity based on EZH2 expression levels.
Experimental Protocols
Protocol 1: Western Blot Analysis of H3K27me3
This protocol outlines the steps to assess the pharmacodynamic effect of this compound by measuring changes in H3K27me3 levels.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 48-96 hours).
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells with a suitable lysis buffer containing protease inhibitors.
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M sulfuric acid overnight at 4°C).
-
Precipitate histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with ice-cold acetone (B3395972) and air-dry.
-
Resuspend the histone pellet in sterile water.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and load 15-30 µg of protein per lane onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., Rabbit anti-H3K27me3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Loading Control:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Histone H3. This is crucial for normalizing the H3K27me3 signal.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cell viability and proliferation.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and adjust the cell suspension to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C with 5% CO2 for cells to adhere (typically a few hours to overnight).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for the desired treatment duration (e.g., 3-11 days).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading and Analysis:
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percent viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well or 12-well plates.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 7-14 days, depending on the cell type's growth rate. Replace the medium with fresh medium containing the compound every 2-3 days.
-
-
Colony Fixation and Staining:
-
After the incubation period, when visible colonies have formed in the control wells, aspirate the medium and wash the wells with PBS.
-
Fix the colonies by adding ice-cold 100% methanol (B129727) and incubating for 10-15 minutes.
-
Remove the methanol and stain the colonies with a 0.5% crystal violet solution for 10-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition to assess the long-term cytotoxic effects of this compound.
-
Troubleshooting Guides
Troubleshooting Guide for Western Blot Analysis of H3K27me3
| Issue | Potential Cause | Recommended Solution |
| No or Weak H3K27me3 Signal | Insufficient this compound treatment time or concentration. | Increase the incubation time (up to 96 hours) and/or the concentration of this compound. |
| Poor antibody quality or incorrect dilution. | Use a validated antibody for H3K27me3 and optimize the antibody dilution. | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. For small proteins like histones, use a 0.2 µm PVDF membrane and optimize transfer time and voltage.[10] | |
| Issues with histone extraction. | Ensure the histone extraction protocol is followed correctly to obtain a pure histone sample. | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% BSA or non-fat milk in TBST.[11] |
| Primary or secondary antibody concentration too high. | Optimize antibody concentrations by performing a titration. | |
| Insufficient washing. | Increase the number and duration of wash steps with TBST. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody for H3K27me3. |
| Protein degradation. | Use fresh lysis buffer with protease inhibitors during sample preparation. | |
| Uneven Loading | Inaccurate protein quantification. | Use a reliable protein quantification method (e.g., BCA assay) and ensure equal loading of total histone H3 as a loading control. |
Troubleshooting Guide for Cell Viability and Proliferation Assays
| Issue | Potential Cause | Recommended Solution |
| No or Low Cytotoxicity Observed | Cell line is resistant to EZH2 inhibition. | Consider using a combination therapy. Activation of PI3K/AKT or MAPK pathways can confer resistance; co-treatment with inhibitors of these pathways may increase sensitivity.[9] |
| Insufficient treatment duration. | EZH2 inhibitors can have a slow onset of action. Extend the treatment duration (e.g., up to 11 days).[4] | |
| This compound degradation. | Prepare fresh working solutions from a properly stored stock for each experiment. | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently before aliquoting into wells. |
| Edge effects in the 96-well plate. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.[12] | |
| Compound precipitation. | Visually inspect the wells for any precipitate. If observed, consider using a lower concentration or a different solvent system for the final dilution. | |
| Unexpected Increase in Signal (Apparent Proliferation) | Direct reduction of assay reagent by the compound. | Run a cell-free control with this compound and the assay reagent to check for direct chemical reduction. |
| Changes in cellular metabolism. | Be aware that viability assays based on metabolic activity can be influenced by compound-induced metabolic shifts. Consider using an alternative assay that measures a different viability parameter (e.g., ATP levels or membrane integrity). |
Troubleshooting Guide for Colony Formation Assays
| Issue | Potential Cause | Recommended Solution |
| No or Few Colonies in Control Wells | Cell seeding density is too low. | Optimize the number of cells seeded per well for your specific cell line. |
| Poor cell viability after seeding. | Handle cells gently during trypsinization and seeding to maintain high viability. | |
| No Difference Between Control and Treated Wells | Cell line is resistant to long-term this compound treatment. | Confirm the lack of effect with a cell viability assay over an extended period. Consider testing higher concentrations or combination therapies. |
| Insufficient treatment duration. | Ensure the treatment period is long enough for differences in colony formation to become apparent (typically 7-14 days). | |
| High Variability in Colony Numbers | Uneven cell distribution during seeding. | After seeding, gently rock the plate to ensure a uniform distribution of single cells. |
| Cell clumping. | Ensure a single-cell suspension is achieved before seeding by gentle pipetting or passing through a cell strainer. | |
| Difficulty in Counting Colonies | Colonies are too small or diffuse. | Optimize the incubation time to allow for the formation of well-defined colonies (≥50 cells). |
| Overlapping colonies. | Reduce the initial cell seeding density. |
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway and this compound Inhibition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Issues in Western Blot Process - e-Blot [e-blot.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to EZH2 Inhibitors in Lymphoma: EPZ011989 vs. Tazemetostat (EPZ-6438)
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent EZH2 inhibitors, EPZ011989 and tazemetostat (B611178) (EPZ-6438), in the context of lymphoma treatment. This document outlines their mechanisms of action, preclinical and clinical efficacy, and pharmacokinetic profiles, supported by experimental data.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in regulating gene expression.[1] Its dysregulation is implicated in the pathogenesis of various cancers, including several types of lymphoma.[2] Both this compound and tazemetostat are potent and selective inhibitors of EZH2, targeting the catalytic activity of both wild-type and mutant forms of the enzyme.[1][3] While both compounds share a common target, they differ significantly in their developmental and clinical status. Tazemetostat, also known as EPZ-6438, is a first-in-class EZH2 inhibitor that has received FDA approval for the treatment of certain types of sarcoma and relapsed/refractory follicular lymphoma.[4][5] In contrast, this compound is primarily utilized as a preclinical tool compound for in vivo studies.[3][6]
Mechanism of Action: Targeting the PRC2 Complex
Both this compound and tazemetostat are S-adenosyl methionine (SAM) competitive inhibitors of EZH2.[3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][7] This epigenetic modification leads to chromatin condensation and transcriptional repression of target genes, including tumor suppressor genes.[7][8] By inhibiting EZH2, both compounds reduce global H3K27me3 levels, leading to the reactivation of silenced genes and subsequent anti-tumor effects such as cell cycle arrest and apoptosis.[7][9] Gain-of-function mutations in EZH2, commonly found in germinal center B-cell-like diffuse large B-cell lymphoma (GCB-DLBCL) and follicular lymphoma, result in hyper-trimethylation of H3K27 and are particularly sensitive to EZH2 inhibition.[2][10]
Biochemical and Cellular Potency
Both molecules exhibit high potency against EZH2. This compound has a reported inhibition constant (Ki) of less than 3 nM for both wild-type and mutant EZH2.[11] Similarly, tazemetostat demonstrates potent inhibition with an IC50 value of 9 nM for reducing H3K27 methylation in lymphoma cell lines, irrespective of their EZH2 mutational status.[9]
| Parameter | This compound | Tazemetostat (EPZ-6438) | Reference |
| Target | EZH2 (wild-type and mutant) | EZH2 (wild-type and mutant) | [1][3] |
| Mechanism | SAM-competitive inhibitor | SAM-competitive inhibitor | [3][4] |
| Ki | <3 nM | - | [11][12] |
| Cellular H3K27me3 IC50 | 94 nM (WSU-DLCL2 cells) | 9 nM | [9][12] |
| Selectivity | >15-fold vs EZH1; >3000-fold vs other HMTs | Selective for EZH2 | [11] |
Preclinical In Vivo Activity in Lymphoma Models
This compound has demonstrated significant tumor growth inhibition in a mouse xenograft model of human B-cell lymphoma.[3][6] Oral administration of this compound led to robust inhibition of the H3K27 methyl mark and antitumor activity.[3]
Tazemetostat has also shown significant antitumor activity in preclinical lymphoma models. In xenograft models of EZH2-mutant diffuse large B-cell lymphoma (DLBCL), tazemetostat markedly inhibited tumor growth.[10] Studies have also shown that lymphoma cell lines with EZH2 mutations are more sensitive to the antiproliferative and apoptotic effects of tazemetostat compared to wild-type cell lines.[9][13]
Pharmacokinetics
Both compounds are orally bioavailable.[3][4]
| Parameter | This compound (in mice) | Tazemetostat (in humans) | Reference |
| Administration | Oral | Oral | [3][4] |
| Absolute Bioavailability | - | ~33% | [8][9] |
| Tmax | - | 1-2 hours | [8] |
| Half-life (t1/2) | - | 3-4 hours | [9] |
| Metabolism | Metabolically stable in human and rat liver microsomes | Metabolized by CYP3A to inactive metabolites | [3][4] |
| Excretion | - | Primarily in feces (79%), some in urine (15%) | [8] |
Clinical Efficacy of Tazemetostat in Follicular Lymphoma
Tazemetostat has undergone extensive clinical evaluation. In a phase 2 trial for patients with relapsed or refractory follicular lymphoma, tazemetostat monotherapy demonstrated clinically meaningful and durable responses.[14] The objective response rate (ORR) was significantly higher in patients with EZH2 mutations (69%) compared to those with wild-type EZH2 (35%).[9][15]
| Clinical Outcome (Phase 2 Follicular Lymphoma) | EZH2 Mutant | EZH2 Wild-Type | Reference |
| Objective Response Rate (ORR) | 69% | 35% | [9][15] |
| Complete Response (CR) | 13% | 6% | [15] |
| Partial Response (PR) | 56% | 29% | [15] |
| Median Duration of Response | 10.9 months | 13.0 months | [14] |
| Median Progression-Free Survival | 13.8 months | 11.1 months | [15] |
Experimental Protocols
Cell Proliferation and Viability Assays: Lymphoma cell lines are plated in 96-well plates and incubated with increasing concentrations of the EZH2 inhibitor.[11] Viable cell numbers are determined at various time points (e.g., up to 11 days) using methods like the Guava Viacount assay.[11]
Western Blotting for H3K27me3: Protein extracts from treated cells or tumor tissues are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against H3K27me3 and total histone H3 to assess the level of histone methylation.[1]
Immunohistochemistry (IHC) for H3K27me3: Tumor biopsies or tissue sections are stained with an antibody against H3K27me3 to visualize and quantify the levels of this epigenetic mark in situ.[1]
In Vivo Xenograft Studies: Human lymphoma cell lines are implanted subcutaneously into immunocompromised mice (e.g., SCID mice).[3][13] Once tumors reach a specified volume, mice are randomized to receive either the EZH2 inhibitor (administered orally) or a vehicle control.[3][13] Tumor growth and animal body weight are monitored regularly.[3][13] At the end of the study, tumors are often excised for pharmacodynamic analysis of H3K27me3 levels.[3]
Conclusion
Both this compound and tazemetostat are potent and selective inhibitors of EZH2 with demonstrated anti-lymphoma activity in preclinical models. Tazemetostat has successfully transitioned to the clinic and is an approved therapeutic option for certain lymphoma patients, showing significant efficacy, particularly in those with EZH2 mutations. This compound remains a valuable tool for preclinical research, enabling further exploration of EZH2 biology and the development of novel therapeutic strategies. The data presented in this guide highlights the therapeutic potential of targeting EZH2 in lymphoma and provides a basis for further investigation and drug development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. EZH2 abnormalities in lymphoid malignancies: underlying mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacology and pharmacokinetics of tazemetostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tazemetostat - Wikipedia [en.wikipedia.org]
- 6. This compound, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma [ahdbonline.com]
A Comparative Guide to EZH2 Inhibitors: EPZ011989 in Focus
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary function is to catalyze the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of EPZ011989, a potent EZH2 inhibitor, with other well-characterized EZH2 inhibitors, focusing on their selectivity profiles and the experimental data that define them.
Mechanism of EZH2 Inhibition
EZH2 inhibitors primarily act by competing with the S-adenosylmethionine (SAM) cofactor for binding to the SET domain of EZH2, thereby preventing the transfer of a methyl group to its histone substrate. This leads to a reduction in global H3K27me3 levels and the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation.
A Comparative Guide to the Anti-Tumor Activity of EPZ011989 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anti-tumor activity of EPZ011989 with other EZH2 inhibitors, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent.
Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By trimethylating histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This compound is a potent and selective small-molecule inhibitor of EZH2. This guide compares its preclinical performance against other EZH2 inhibitors, primarily tazemetostat (B611178) (EPZ-6438), a clinically approved EZH2 inhibitor, and provides available data on CPI-1205.
Comparative Preclinical Efficacy
The following tables summarize the quantitative data on the in vitro and in vivo anti-tumor activity of this compound and comparator EZH2 inhibitors.
In Vitro Activity
| Inhibitor | Target | K i (nM) | H3K27me3 Inhibition IC 50 (nM) | Cell Line | Cell Proliferation IC 50 (nM) | Citation(s) |
| This compound | EZH2 (Wild-Type & Mutant) | <3 | 94 | WSU-DLCL2 (EZH2 Y641F) | 208 (Lowest Cytotoxic Concentration) | [1] |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type & Mutant) | 2.5 | 9 - 90 | WSU-DLCL2 (EZH2 Y641F) | 170 | [2] |
| Tazemetostat (EPZ-6438) | EZH2 | - | - | Fuji (Synovial Sarcoma) | 150 | [3] |
| Tazemetostat (EPZ-6438) | EZH2 | - | - | HS-SY-II (Synovial Sarcoma) | 520 | [3] |
| CPI-1205 | EZH2 (Wild-Type & Mutant) | - | - | Lymphoma and Prostate Cancer Cell Models | Profound anti-proliferative effects | [4] |
In Vivo Anti-Tumor Activity in Xenograft Models
| Inhibitor | Cancer Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Toxicity/Tolerability | Citation(s) |
| This compound | KARPAS-422 (Human DLBCL) | SCID | 250 and 500 mg/kg, BID, p.o., 21 days | Robust tumor growth inhibition | Well tolerated for the length of the study | [5] |
| This compound | Malignant Rhabdoid Tumors | C.B.17SC scid−/− | 250 mg/kg, BID, p.o., 28 days | Significantly prolonged time to event, but did not induce tumor regression | Considerable weight loss (max median 16%), 10% mortality | [1] |
| Tazemetostat (EPZ-6438) | Fuji (Synovial Sarcoma) | Balb/C-nu | 250 and 500 mg/kg, BID, p.o., 35 days | 43% TGI (250 mg/kg), Tumor stasis (500 mg/kg) | Not specified | [3] |
| Tazemetostat (EPZ-6438) | Malignant Rhabdoid Tumors | Not specified | 400 mg/kg, BID, p.o., 28 days | Significant differences in event-free survival in 5 of 7 rhabdoid tumor xenografts | Generally well tolerated, 3.1% mortality | [1] |
| CPI-1205 | B-Cell Lymphoma | Not specified | Phase 1 Clinical Trial | Antitumor effects observed | Well-tolerated | [6] |
Signaling Pathways and Mechanisms of Action
EZH2 and the PRC2 Complex
EZH2 functions as the catalytic core of the PRC2 complex, which also includes essential subunits like EED and SUZ12. This complex is responsible for the trimethylation of H3K27, a key epigenetic mark for gene silencing. EZH2 inhibitors like this compound act by competitively inhibiting the S-adenosylmethionine (SAM) binding pocket of EZH2, thereby preventing the transfer of methyl groups to H3K27.
Synthetic Lethality with SMARCB1/INI1 Deficiency
A key mechanism underlying the anti-tumor activity of EZH2 inhibitors is the concept of synthetic lethality. In cancers with loss-of-function mutations in the SMARCB1 (also known as INI1 or SNF5) gene, a core component of the SWI/SNF chromatin remodeling complex, tumor cells become dependent on EZH2 activity for survival. The SWI/SNF and PRC2 complexes have opposing functions in regulating gene expression. In the absence of functional SMARCB1, the unopposed activity of EZH2 becomes critical for maintaining a transcriptional state that promotes tumor growth. Inhibition of EZH2 in this context leads to cell death.[7]
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound and other EZH2 inhibitors.
Cell Viability and Proliferation Assay (Guava ViaCount Assay)
The Guava ViaCount assay is a fluorescence-based method for rapid and accurate determination of cell count and viability.
Principle: The assay utilizes a proprietary reagent containing two DNA-binding dyes. One dye is membrane-permeant and stains all nucleated cells, while the other can only enter cells with compromised membranes (non-viable cells). The differential staining allows for the simultaneous quantification of viable and non-viable cells.
Protocol Overview:
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, detach using trypsin and resuspend in culture medium. Ensure a single-cell suspension.
-
Staining: Mix a defined volume of the cell suspension with the Guava ViaCount Reagent. The recommended cell concentration in the final stained sample is typically between 1 x 10^4 and 5 x 10^5 cells/mL.[8]
-
Incubation: Incubate the mixture at room temperature for 5-10 minutes, protected from light.
-
Acquisition: Analyze the stained samples using a Guava easyCyte flow cytometer. The instrument's software automatically calculates the viable, non-viable, and total cell counts.
H3K27me3 Quantification (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify global levels of H3K27me3 in cell or tissue lysates.
Principle: This is a sandwich ELISA where a capture antibody specific for total histone H3 is coated on a microplate. The cell lysate is added, and histone H3 is captured. A detection antibody specific for the H3K27me3 modification, typically conjugated to an enzyme like horseradish peroxidase (HRP), is then added. The amount of bound detection antibody is proportional to the amount of H3K27me3 and is quantified by adding a colorimetric substrate.
Protocol Overview:
-
Histone Extraction: Isolate histones from treated and untreated cells or tissues using an acid extraction method.
-
Coating: Coat a high-protein-binding 96-well plate with a capture antibody against total histone H3.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk in TBST).
-
Sample Incubation: Add diluted histone extracts to the wells and incubate.
-
Detection Antibody: Add the HRP-conjugated anti-H3K27me3 antibody and incubate.
-
Substrate Addition: Add a TMB substrate solution and incubate until color develops.
-
Stopping Reaction and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Normalization: Normalize the H3K27me3 signal to the total histone H3 content.
In Vivo Xenograft Tumor Model
Subcutaneous xenograft models in immunodeficient mice are widely used to evaluate the anti-tumor efficacy of cancer therapeutics in vivo.
Protocol Overview:
-
Cell Culture and Preparation: Culture the desired cancer cell line to 70-80% confluency. Harvest the cells and resuspend them in a sterile solution, such as PBS or a mixture with Matrigel, at a specific concentration (e.g., 1 x 10^7 cells/0.1 mL).[3]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., SCID or nude mice).[9]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (L x W^2)/2.[10]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the test compound (e.g., this compound) and vehicle control according to the specified dosing regimen (e.g., oral gavage, twice daily).[11]
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. Record any clinical signs of toxicity. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).[10]
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a potent and selective inhibitor of EZH2 with significant anti-tumor activity in relevant cancer models, particularly those with EZH2 mutations or SMARCB1 deficiency. Its in vitro and in vivo efficacy is comparable to the clinically approved EZH2 inhibitor, tazemetostat. Further investigation is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the design and execution of future preclinical studies.
References
- 1. In vivo evaluation of the EZH2 inhibitor (this compound) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex‐deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welcome.cytekbio.com [welcome.cytekbio.com]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. benchchem.com [benchchem.com]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: EZH2 Inhibition by EPZ011989 Versus Standard-of-Care in Lymphoma Models
For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of the EZH2 inhibitor, EPZ011989, against standard-of-care treatments, tazemetostat (B611178) and the R-CHOP chemotherapy regimen, in preclinical lymphoma models. The data presented is compiled from publicly available studies to facilitate an objective evaluation of these therapeutic agents.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in tumorigenesis, particularly in B-cell lymphomas where activating mutations are prevalent.[1][2] Inhibition of EZH2 has emerged as a promising therapeutic strategy. This guide focuses on this compound, a potent and selective EZH2 inhibitor, and compares its preclinical in vivo performance with the approved EZH2 inhibitor, tazemetostat, and the standard first-line chemotherapy regimen, R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone).
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of this compound, tazemetostat, and R-CHOP in two widely used EZH2-mutant diffuse large B-cell lymphoma (DLBCL) xenograft models: KARPAS-422 and WSU-DLCL2.
KARPAS-422 Xenograft Model
| Treatment Agent | Dosage and Schedule | Key Efficacy Outcome | Citation |
| This compound | 250 mg/kg and 500 mg/kg, orally, twice daily for 21 days | Significant tumor growth inhibition. | [3] |
| Tazemetostat | 80 mg/kg, twice daily | Tumor regressions. | [4] |
| Tazemetostat | 90 mg/kg, twice daily | Tumor growth inhibition to near stasis. | [5] |
| Tazemetostat | 361 mg/kg, various schedules | Tumor size reduction and complete responses. | [5] |
WSU-DLCL2 Xenograft Model
| Treatment Agent | Dosage and Schedule | Key Efficacy Outcome | Citation |
| This compound | Not explicitly detailed in the provided search results | Reduces cellular H3K27 methylation.[3] | [3] |
| Tazemetostat | Not explicitly detailed in the provided search results | Inhibition of tumor growth.[6] | [6] |
| R-CHOP | Standard doses, three weekly cycles | Approximately 20% tumor regression.[7] | [7] |
| Rituximab (B1143277) (alone) | 25 mg/kg, three weekly cycles | Small tumor growth delay (~5 days). | [7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited above are outlined below to provide a comprehensive understanding of the study designs.
This compound in KARPAS-422 Xenograft Model[3]
-
Cell Line: KARPAS-422 human DLBCL cells with an EZH2 mutation.
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: Subcutaneous injection of KARPAS-422 cells.
-
Treatment: Once tumors were established, mice were treated with homogenous suspensions of this compound (d-tartrate salt form) at 250 mg/kg and 500 mg/kg.
-
Administration: Oral gavage, twice daily (BID) for 21 consecutive days.
-
Vehicle: 0.5% methyl cellulose (B213188) and 0.1% Tween-80.
-
Efficacy Endpoint: Tumor growth inhibition was monitored over the course of the study.
Tazemetostat in KARPAS-422 and WSU-DLCL2 Xenograft Models[4][5][6]
-
Cell Lines: KARPAS-422 and WSU-DLCL2 human DLBCL cells with EZH2 mutations.
-
Animal Model: Immunodeficient mice (e.g., SCID or balb/c-nu).
-
Tumor Implantation: Subcutaneous injection of 1 x 10^6 to 10 x 10^7 cells, often mixed with Matrigel, into the flank.
-
Treatment Initiation: Treatment began when tumors reached a predetermined size (e.g., 100-200 mm³).
-
Dosage and Administration: Doses ranged from 80 mg/kg to 361 mg/kg, administered orally once or twice daily.
-
Vehicle: Not specified in the provided search results.
-
Efficacy Endpoints: Tumor volume was monitored, with outcomes ranging from tumor growth inhibition and stasis to complete tumor regression.
R-CHOP in WSU-DLCL2 Xenograft Model[7]
-
Cell Line: WSU-DLCL2 human DLBCL cells.
-
Animal Model: Female SCID mice.
-
Tumor Implantation: Subcutaneous implantation of WSU-DLCL2 cells into the flanks.
-
Treatment Initiation: Treatment commenced when tumor volumes reached approximately 600 mm³.
-
Treatment Regimen:
-
Rituximab: Administered weekly for three cycles at a dose of 25 mg/kg.
-
CHOP: Administered with or without rituximab for three weekly cycles. Specific doses for CHOP components in this preclinical model were not detailed in the provided search results.
-
-
Efficacy Endpoints: Tumor growth, regression, and metabolic markers were assessed.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: EZH2 signaling pathway and the mechanism of action for EZH2 inhibitors.
Caption: General experimental workflow for in vivo xenograft studies.
References
- 1. mdpi.com [mdpi.com]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo (1)H MRS of WSU-DLCL2 human non-Hodgkin's lymphoma xenografts: response to rituximab and rituximab plus CHOP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EZH2 Inhibitors: Phenotypic Changes Induced by EPZ011989 versus GSK126
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phenotypic effects of two prominent EZH2 inhibitors, EPZ011989 and GSK126. The information presented is collated from preclinical studies and aims to facilitate informed decisions in research and development.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing, thereby regulating cell proliferation, differentiation, and apoptosis.[1][2] Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1] this compound (a close analog of the FDA-approved drug tazemetostat) and GSK126 are both potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitors of EZH2, targeting both wild-type and mutant forms of the enzyme.[1][3] This guide delves into the distinct phenotypic consequences of treating cancer cells with these two inhibitors.
Mechanism of Action: Competitive Inhibition of EZH2
Both this compound and GSK126 function by competing with the cofactor S-adenosyl-methionine (SAM) for binding to the SET domain of EZH2.[1] This competitive inhibition prevents the transfer of a methyl group to H3K27, leading to a global reduction in H3K27me3 levels. The decrease in this repressive histone mark results in the derepression of PRC2 target genes, which can, in turn, induce cell cycle arrest, promote differentiation, and trigger apoptosis in cancer cells.[1][4]
Comparative Analysis of Phenotypic Effects
The following tables summarize the quantitative data on the effects of this compound (and its analog tazemetostat) and GSK126 on cancer cell lines.
Cell Proliferation and Viability
| Inhibitor | Cell Line | Cancer Type | EZH2 Status | IC50 (Proliferation) | Source |
| Tazemetostat (B611178) | KARPAS-422 | Diffuse Large B-cell Lymphoma | Y641F Mutant | <0.001 µM | [1] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Y641N Mutant | 0.004 µM | [1] | |
| Pfeiffer | Diffuse Large B-cell Lymphoma | A677G Mutant | 0.001 µM | [1] | |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Wild-Type | 7.6 µM | [1] | |
| GSK126 | KARPAS-422 | Diffuse Large B-cell Lymphoma | Y641F Mutant | 0.027 µM | [1] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Y641N Mutant | 0.007 µM | [1] | |
| Pfeiffer | Diffuse Large B-cell Lymphoma | A677G Mutant | 0.252 µM | [1] | |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | Wild-Type | 4.9 µM | [1] | |
| MC38 | Colorectal Cancer | Not Specified | ~20 µM (IC50 for viability) | [5] | |
| This compound | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Y641F Mutant | 208 nM (LCC) | [6] |
IC50: Half-maximal inhibitory concentration; LCC: Lowest cytotoxic concentration.
Apoptosis and Cell Cycle Arrest
| Inhibitor | Cell Line | Cancer Type | Effect on Apoptosis | Effect on Cell Cycle | Source |
| Tazemetostat | DLBCL cell lines | Diffuse Large B-cell Lymphoma | Induction of apoptosis after 11-14 days | G1 phase arrest at early time points (2 days) | [1] |
| GSK126 | KARPAS-422, Pfeiffer | Diffuse Large B-cell Lymphoma | Cytotoxic (caspase-induced apoptosis) | G1 phase arrest in KARPAS-422 | [1] |
| IGR1 (EZH2 Y646N) | Melanoma | Not specified | G2/M arrest | [7] | |
| AGS, SGC-7901 | Gastric Cancer | Increased apoptosis | G0/G1 phase arrest | [8] | |
| MM.1S, LP1, RPMI8226 | Multiple Myeloma | Robust induction of apoptosis | Not specified | [3] |
Cellular Differentiation
| Inhibitor | Cell Line/Model | Cell Type | Effect on Differentiation | Source |
| This compound/Tazemetostat | MC3T3 | Osteoblast Precursor | Accelerated osteoblast differentiation | [9] |
| GSK126 | MC3T3 | Osteoblast Precursor | Accelerated osteoblast differentiation (less potent than EPZ-6438) | [9] |
| Human Embryonic Stem Cells | Stem Cells | Directed differentiation towards mesoderm | [10] | |
| WSU-DLCL2 (in vivo) | Diffuse Large B-cell Lymphoma | Enhanced plasma cell differentiation (in combination with pomalidomide) | [11] | |
| RAW264.7 | Macrophage | Induced differentiation into M1 phenotype | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Proliferation/Viability Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or GSK126. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours to 11 days).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a specialized solution) and read the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, mix, and incubate for a short period to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle control and calculate the IC50 values using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or GSK126 for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Culture cells in the presence of different concentrations of this compound or GSK126 for the desired duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Differentiation Markers
-
Cell Lysis: After treatment with this compound or GSK126, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against specific differentiation markers (e.g., Myogenin for muscle differentiation, IRF4 for B-cell differentiation) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Experimental and Signaling Workflows
The following diagrams illustrate a typical experimental workflow for comparing EZH2 inhibitors and the core signaling pathway they target.
Conclusion
Both this compound and GSK126 are effective inhibitors of EZH2 that induce anti-cancer phenotypes in a variety of preclinical models. The choice between these inhibitors may depend on the specific cancer type, its EZH2 mutational status, and the desired cellular outcome. While both compounds can inhibit proliferation and induce apoptosis, there may be subtle differences in their potency and the specific cellular responses they elicit. For instance, in some studies, tazemetostat (the analog of this compound) appeared more potent in inducing osteoblast differentiation compared to GSK126.[9] Conversely, in certain colorectal cancer cell lines, GSK126 exhibited a lower IC50 for cell viability than EPZ6438 (tazemetostat).[5] Researchers should carefully consider the available data and the specific context of their experiments when selecting an EZH2 inhibitor for their studies. This guide provides a foundational comparison to aid in this process, but further investigation into the specific cellular context of interest is always recommended.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Diosgenin and GSK126 Produce Synergistic Effects on Epithelial–Mesenchymal Transition in Gastric Cancer Cells by Mediating EZH2 via the Rho/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple pharmacological inhibitors targeting the epigenetic suppressor Enhancer of Zeste Homolog 2 (EZH2) accelerate osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combination Treatment with GSK126 and Pomalidomide Induces B-Cell Differentiation in EZH2 Gain-of-Function Mutant Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of EZH2 Inhibitors: EPZ011989 vs. CPI-1205
A Head-to-Head Look at Two Prominent Epigenetic Modulators for Cancer Research
In the landscape of epigenetic drug discovery, inhibitors of the Enhancer of Zeste Homolog 2 (EZH2) have emerged as a promising therapeutic strategy for a variety of malignancies, particularly B-cell lymphomas. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the methylation of histone H3 at lysine (B10760008) 27 (H3K27). Dysregulation of EZH2 activity is a key driver in numerous cancers. This guide provides a comparative analysis of two potent and selective EZH2 inhibitors, EPZ011989 and CPI-1205, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
At a Glance: Key Performance Metrics
| Parameter | This compound | CPI-1205 | Reference(s) |
| Biochemical Potency | |||
| EZH2 (wild-type) Ki | <3 nM | Not explicitly reported | [1][2] |
| EZH2 (mutant) Ki | <3 nM (Y646F) | Not explicitly reported | [1] |
| EZH2 IC50 | 6 nM | 2 nM | [3][4][5] |
| Cellular Activity | |||
| H3K27me3 Inhibition IC50 | 94 nM (WSU-DLCL2 cells) | 32 nM | [1][4][6] |
| Anti-proliferative Activity | LCC of 208 nM (WSU-DLCL2 cells) | Not explicitly reported | [1][6] |
| Selectivity | |||
| EZH1 Inhibition | >15-fold selective for EZH2 over EZH1 | IC50 = 52 nM (~26-fold selective for EZH2) | [1][2][7][8] |
| Other Methyltransferases | >3000-fold selective over 20 other HMTs | Highly selective against 30 other HMTs | [1][2][7] |
| Pharmacokinetics (Mouse) | |||
| Oral Bioavailability | Orally bioavailable | Good oral bioavailability | [1][8] |
| Dosing for in vivo studies | 250-500 mg/kg BID | 160 mg/kg BID | [1][3][4] |
Mechanism of Action: Targeting the Core of Epigenetic Dysregulation
Both this compound and CPI-1205 are small molecule inhibitors that target the catalytic SET domain of EZH2. They act as S-adenosylmethionine (SAM)-competitive inhibitors, preventing the transfer of methyl groups to H3K27.[9][10] This leads to a global reduction in H3K27 trimethylation (H3K27me3), a hallmark of EZH2 activity. The reversal of this epigenetic mark reactivates the expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity.[10][11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. CPI-1205 | CAS#:1621862-70-1 | Chemsrc [chemsrc.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EZH2 Inhibitors: EPZ011989 and UNC1999
In the landscape of epigenetic drug discovery, inhibitors of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), have emerged as promising therapeutic agents for a variety of cancers. This guide provides a detailed comparison of two prominent EZH2 inhibitors, EPZ011989 and UNC1999, intended for researchers, scientists, and drug development professionals. We will objectively compare their performance based on available preclinical data, detail experimental protocols for key assays, and visualize relevant biological pathways and workflows.
Biochemical and Cellular Activity
Both this compound and UNC1999 are potent small molecule inhibitors of EZH2, but they exhibit different selectivity profiles for the closely related EZH1. This compound is a highly selective EZH2 inhibitor, while UNC1999 is a dual EZH2/EZH1 inhibitor.[1][2][3] This distinction is critical as the functional redundancy of EZH1 and EZH2 can impact therapeutic outcomes in certain cancer contexts.[1][4]
Table 1: Biochemical Potency and Selectivity
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity vs. EZH1 | Selectivity vs. other HMTs |
| This compound | EZH2 (WT & Mutant) | <3[2][5] | - | >15-fold[2][5] | >3000-fold[2][5] |
| EZH1 | - | 103[5] | |||
| UNC1999 | EZH2 (WT & Mutant) | - | <10[1][6] | ~10-fold[3] | >10,000-fold[3] |
| EZH1 | - | 45[1][3] |
Table 2: Cellular Activity
| Compound | Cell Line | EZH2 Status | Cellular H3K27me3 IC50 (nM) | Anti-proliferative EC50/IC50 (µM) |
| This compound | WSU-DLCL2 | Y641F Mutant | <100[2][5] | 0.208 (LCC)[7] |
| KARPAS-422 | Y641N Mutant | - | - | |
| Various AML lines | WT | - (inhibition at 0.625 µM)[5] | Minimal effect[5] | |
| UNC1999 | MCF10A | WT | 124[3] | 19.2[3] |
| DB | Y641N Mutant | - | 0.633[6] | |
| Various MLL-rearranged leukemia lines | WT | - (effective inhibition)[1] | - (effective inhibition)[1] | |
| Glioblastoma BTICs | - | - | 2-5[8] |
In Vivo Efficacy
Both compounds have demonstrated in vivo activity in preclinical cancer models, highlighting their potential as therapeutic agents.
Table 3: In Vivo Studies
| Compound | Cancer Model | Dosing Regimen | Key Outcomes |
| This compound | Human B cell lymphoma xenograft (KARPAS-422) | 250 and 500 mg/kg, BID, oral gavage[2] | Significant tumor growth inhibition.[2][9] |
| Malignant rhabdoid tumor xenografts | 250 mg/kg, BID, oral gavage[10] | Significantly prolonged time to event, but no tumor regression.[10][11] | |
| UNC1999 | MLL-rearranged leukemia murine model | 50 mg/kg, BID, oral gavage[1] | Prolonged survival of leukemic mice.[1] |
| Glioblastoma BTIC xenograft | 150 mg/kg | Ineffective as a single agent, but suppressed tumor growth in combination with dexamethasone.[8] |
Signaling Pathway and Mechanism of Action
This compound and UNC1999 are S-adenosyl-L-methionine (SAM)-competitive inhibitors of EZH2.[2][3] EZH2 is the catalytic component of the PRC2 complex, which also includes core subunits EED and SUZ12. This complex is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark that leads to the silencing of target genes.[12][13] In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and promoting tumorigenesis.[12] By inhibiting EZH2, these compounds lead to a decrease in global H3K27me3 levels, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound and UNC1999.
EZH2 Histone Methyltransferase (HMT) Assay
A common method to determine the biochemical potency of EZH2 inhibitors is a radiometric or non-radiometric HMT assay.
An alternative is the AlphaLISA assay, which is a high-throughput, non-radioactive method that measures the methylation of a biotinylated H3 peptide substrate.[15]
Cellular H3K27me3 Quantification (In-Cell Western)
This assay quantifies the levels of H3K27 trimethylation within cells following inhibitor treatment.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of drug candidates.
Conclusion
Both this compound and UNC1999 are valuable tool compounds for studying the biological roles of EZH2 and EZH1. This compound offers high selectivity for EZH2, making it ideal for dissecting the specific functions of this enzyme. In contrast, UNC1999's dual EZH2/EZH1 inhibitory activity may provide a therapeutic advantage in cancers where EZH1 can compensate for the loss of EZH2 function.[1] The choice between these inhibitors will depend on the specific research question and the biological context being investigated. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in their studies of PRC2-mediated gene silencing in health and disease.
References
- 1. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - StructureâActivity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule epigenetic screen identifies novel EZH2 and HDAC inhibitors that target glioblastoma brain tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo evaluation of the EZH2 inhibitor (this compound) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo evaluation of the EZH2 inhibitor (this compound) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models-A report from the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Implementation of a High-Throughput AlphaLISA Assay for Identifying Inhibitors of EZH2 Methyltransferase | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Pharmacokinetic Profiles of EZH2 Inhibitors: EPZ011989 in Focus
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) has emerged as a pivotal therapeutic target in oncology, leading to the development of several small molecule inhibitors. Understanding the pharmacokinetic (PK) profile of these inhibitors is crucial for their clinical translation and optimization. This guide provides a comparative analysis of the pharmacokinetic properties of EPZ011989, a potent and orally bioavailable EZH2 inhibitor, alongside other notable EZH2 inhibitors: tazemetostat (B611178), valemetostat, and GSK2816126. The information herein is supported by preclinical and clinical experimental data to aid in research and development decisions.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and other selected EZH2 inhibitors. It is important to note that the data for this compound is derived from preclinical studies, primarily in mouse models, while data for other inhibitors includes clinical findings in humans.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in SCID Mice
| Parameter | 125 mg/kg | 250 mg/kg | 500 mg/kg | 1000 mg/kg |
| Dose Route | Oral | Oral | Oral | Oral |
| Cmax (ng/mL) | Data not available | ~1,000 | ~2,000 | ~4,000 |
| Time to Cmax (Tmax, h) | Data not available | ~2 | ~4 | ~8 |
| Exposure over LCC | Data not available | ~8 h | ~8 h | 24 h |
LCC (Lowest Cytotoxic Concentration) corrected for plasma protein-binding was predicted to be 158 ng/mL.[1]
Table 2: Pharmacokinetic Parameters of Clinically Investigated EZH2 Inhibitors in Humans
| Parameter | Tazemetostat | Valemetostat | GSK2816126 |
| Dose Route | Oral | Oral | Intravenous |
| Recommended Dose | 800 mg twice daily[2][3] | 200 mg once daily[4] | 2400 mg twice weekly[5][6] |
| Absolute Bioavailability | ~33%[2][7] | Not explicitly stated | Not orally bioavailable[5] |
| Tmax (h) | 1 - 2[2][7] | Not explicitly stated | Not applicable |
| Terminal Half-life (t½, h) | 3 - 4[2] | Not explicitly stated | ~27[5][8] |
| Metabolism | Primarily by CYP3A[2][9] | Primarily by CYP3A[10][11] | Not explicitly stated |
| Major Metabolites | Inactive[2][9] | CALZ-1809a (most abundant)[11] | Not explicitly stated |
| Excretion | Mainly in feces[9] | Biliary/fecal route[11] | Not explicitly stated |
| Plasma Protein Binding | >94% (in vitro)[11] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from a variety of experimental procedures. Below are generalized methodologies for the key experiments cited.
Preclinical In Vivo Pharmacokinetic Studies (for this compound)
Objective: To determine the pharmacokinetic profile of this compound in an animal model.
Methodology:
-
Animal Model: Severe Combined Immunodeficient (SCID) mice were used for the in vivo studies.[1]
-
Drug Administration: this compound was administered orally at doses of 125, 250, 500, and 1000 mg/kg.[1]
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated analytical method, likely liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is a standard for such studies.
-
Data Analysis: Pharmacokinetic parameters such as Cmax and the duration of exposure above the lowest cytotoxic concentration (LCC) were calculated from the plasma concentration-time data.[1]
Human Clinical Pharmacokinetic Studies (for Tazemetostat, Valemetostat, GSK2816126)
Objective: To characterize the pharmacokinetic profile of the EZH2 inhibitors in human subjects.
Methodology:
-
Study Design: Phase I clinical trials were conducted in patients with advanced solid tumors or B-cell lymphomas.[2][5] These studies typically involve dose-escalation and expansion cohorts.
-
Drug Administration: The drugs were administered via their intended clinical route (oral for tazemetostat and valemetostat, intravenous for GSK2816126) at various dose levels.[2][4][5]
-
Sample Collection: Serial blood samples were collected from patients at predefined time points after drug administration to characterize the plasma concentration-time profile. Urine and feces were also collected to determine excretion pathways.[9][11]
-
Bioanalysis: Plasma, urine, and fecal concentrations of the parent drug and its metabolites were quantified using validated bioanalytical methods like LC-MS/MS.
-
Pharmacokinetic Analysis: Non-compartmental or population pharmacokinetic modeling approaches were used to determine key parameters including Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and half-life.[4][5] For orally administered drugs, absolute bioavailability was determined by comparing plasma concentrations after oral and intravenous administration.[7]
In Vitro Metabolism and Plasma Protein Binding Studies
Objective: To investigate the metabolic pathways and the extent of binding to plasma proteins.
Methodology:
-
Metabolism:
-
Microsomal Stability: The test compound (e.g., this compound, tazemetostat) was incubated with human and rat liver microsomes to assess its metabolic stability.[1][9]
-
Metabolite Identification: Following incubation, samples were analyzed by LC-MS/MS to identify the chemical structures of metabolites.
-
CYP450 Reaction Phenotyping: The specific cytochrome P450 enzymes responsible for metabolism were identified using recombinant human CYP enzymes or specific chemical inhibitors.[9]
-
-
Plasma Protein Binding:
-
Equilibrium Dialysis: This is a common method where a semi-permeable membrane separates a protein-containing solution (plasma) from a protein-free buffer. The drug is added to one side, and after equilibrium, the concentration in both chambers is measured to calculate the bound and unbound fractions. Valemetostat's plasma protein binding was assessed in vitro, showing high binding (>94%).[11]
-
Visualizations
EZH2 Signaling Pathway and Inhibition
The following diagram illustrates the role of EZH2 in gene silencing and how EZH2 inhibitors block this process.
Caption: EZH2 in the PRC2 complex methylates Histone H3, leading to gene silencing. Inhibitors block EZH2 activity.
General Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines a typical workflow for determining the pharmacokinetic profile of a drug candidate.
Caption: Workflow for pharmacokinetic analysis from drug administration to parameter calculation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology and pharmacokinetics of tazemetostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiologically Based Pharmacokinetic Modeling of Valemetostat to Inform Dose Recommendations When Coadministered With CYP3A/P-gp Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, metabolism, and excretion of [14C]-valemetostat in healthy male participants, and in vitro plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of EPZ011989: A Guide for Laboratory Professionals
For immediate safety, it is crucial to handle and dispose of the research chemical EPZ011989 as a hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to arrange for collection by a licensed waste disposal company.
As a potent and selective inhibitor of EZH2, this compound requires careful handling throughout its lifecycle, including proper disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions is not readily accessible, general best practices for the disposal of research-grade chemicals, as outlined in various safety guidelines, must be followed.
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, involves a multi-step process that prioritizes safety and regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated this compound powder and any materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated gloves, pipette tips) in a clearly labeled, sealed container.
-
The container should be designated for "Hazardous Chemical Waste" and should explicitly list "this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Clearly label the container with "Hazardous Chemical Waste" and list all chemical components, including the solvent and "this compound."
-
3. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store away from incompatible materials.
4. Scheduling Waste Pickup:
-
Once the waste container is full, or in accordance with your laboratory's regular pickup schedule, contact your institution's EHS department to arrange for collection.
-
EHS personnel are trained to handle and transport hazardous waste for final disposal by a licensed and certified contractor.
Important Considerations:
-
Do not dispose of this compound down the drain.
-
Do not dispose of this compound in regular solid waste trash.
-
In case of a spill, follow your laboratory's established spill cleanup procedures for potent compounds. Absorbent materials used for cleanup must also be disposed of as hazardous waste.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key physical and chemical properties relevant to its handling and storage.
| Property | Value |
| Chemical Formula | C₃₅H₅₁N₅O₄ |
| Molecular Weight | 605.8 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C is commonly recommended for long-term stability. |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Operational Guide for Handling EPZ011989
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of EPZ011989, a potent and selective inhibitor of EZH2. The following procedures and recommendations are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes. Adherence to these guidelines is essential when working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not directly accessible, its nature as a potent, powdered chemical compound necessitates stringent safety precautions. The following recommendations are based on general guidelines for handling hazardous chemicals in a laboratory setting.
1.1 Hazard Summary
As a potent compound intended for cancer research, this compound should be handled as a hazardous substance. Potential hazards include skin and eye irritation, and possible allergic reactions. Inhalation of the powdered form may cause respiratory irritation.
1.2 Personal Protective Equipment (PPE) Requirements
The level of PPE should be determined by the specific laboratory procedure and a thorough risk assessment.
| Activity | Recommended PPE |
| Weighing and Dispensing (Powder) | - Chemical-resistant gloves (Nitrile, double-gloved) - Disposable lab coat - Safety glasses with side shields or chemical splash goggles - A properly fitted respirator (e.g., N95) or use of a chemical fume hood is strongly recommended. |
| Solution Preparation | - Chemical-resistant gloves (Nitrile) - Lab coat - Safety glasses with side shields or chemical splash goggles - All work should be performed in a certified chemical fume hood. |
| General Laboratory Use | - Chemical-resistant gloves (Nitrile) - Lab coat - Safety glasses |
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₁N₅O₄ | Cayman Chemical[1] |
| Molecular Weight | 605.8 g/mol | Cayman Chemical[1] |
| Solubility | DMSO: ~10 mg/mL Ethanol: ~20 mg/mL | Cayman Chemical[1] |
| Storage Temperature | -20°C | Cayman Chemical[1] |
| Stability | ≥ 4 years (at -20°C) | Cayman Chemical[1] |
Biological Activity
This compound is a highly potent inhibitor of the EZH2 methyltransferase.
| Parameter | Value | Target |
| Ki | <3 nM | EZH2 (wild-type and Y646 mutated) |
| Selectivity | 15-fold over EZH1 | EZH1 |
| IC₅₀ | <100 nM | Cellular H3K27 methylation in WSU-DLCL2 cells |
Experimental Protocols: Step-by-Step Guidance
4.1 Workflow for Handling this compound
The following diagram outlines the general workflow for safely handling this compound from receipt to disposal.
4.2 Preparation of Stock Solutions
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated pipettes, vortex mixer.
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
In a chemical fume hood, weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
5.1 Waste Segregation and Disposal Pathway
The following diagram illustrates the proper segregation and disposal pathway for waste generated during the handling of this compound.
5.2 Disposal Procedures
-
Contaminated PPE (gloves, disposable lab coats): Place in a designated, clearly labeled hazardous waste bag.
-
Sharps (needles, pipette tips): Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
Liquid Waste (unused solutions, washes): Collect in a sealed, properly labeled, and chemically compatible waste container. Do not mix with other waste streams.
-
Solid Waste (contaminated vials, weigh boats): Collect in a designated hazardous waste bag.
All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
